Potassium L-tartaric acid
Description
Properties
Molecular Formula |
C4H4K2O6 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
AVTYONGGKAJVTE-OLXYHTOASA-L |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of Potassium L-Tartrate from Grapes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium L-tartrate (KC₄H₅O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1] It is a naturally occurring compound found abundantly in grapes (Vitis vinifera) and is a significant byproduct of the winemaking industry.[2][3] During the fermentation of grape juice, potassium bitartrate crystallizes and precipitates in wine casks and bottles.[1] This technical guide provides an in-depth overview of the natural occurrence of potassium L-tartrate in grapes, its physicochemical properties, and the detailed methodologies for its extraction and purification from winemaking residues. The recovered tartaric acid and its salts are valuable in the food, pharmaceutical, and chemical industries for their acidifying, antioxidant, and stabilizing properties.[4][5]
Natural Sources and Formation in Grapes
Tartaric acid is one of the primary organic acids in grapes, alongside malic acid, accounting for over 90% of the total acid content.[6][7] Grapes are one of the few fruits that contain significant quantities of tartaric acid.[6] Potassium is also a major mineral in grapes, with concentrations in the must ranging from 600 mg/L to over 2,500 mg/L.[8]
The formation of potassium L-tartrate is a result of the chemical equilibrium between naturally present L-tartaric acid and potassium ions in the grape.[9] In grape juice, tartaric acid exists in equilibrium with its bitartrate (HT⁻) and tartrate (T²⁻) ions. As potassium ions (K⁺) move into the fruit during ripening, they combine with the bitartrate anions to form potassium bitartrate.[8]
While partially soluble in grape juice, the solubility of potassium bitartrate decreases significantly with increasing ethanol (B145695) concentration and decreasing temperature.[8][10] Consequently, during the fermentation process where sugar is converted to ethanol and the wine is often chilled, the solution becomes supersaturated, leading to the crystallization and precipitation of potassium bitartrate.[11] These crystalline deposits, often called "wine diamonds," are a major industrial source of tartrates.[12][13] The primary raw materials for industrial extraction are the byproducts of winemaking, including:
-
Wine Lees: Sediments that settle at the bottom of fermentation vats, rich in yeast and tartrate crystals.[4]
-
Argol or Crude Tartar: The crust of crude potassium bitartrate that deposits on the inside of wine barrels and tanks during fermentation and aging.[13][14]
-
Press-Filter Cakes (Grape Pomace): The solid remains of grapes after pressing, containing residual tartrates.[4]
Physicochemical Properties
Understanding the physicochemical properties of potassium L-tartrate is critical for designing efficient extraction and purification protocols. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Potassium L-Tartrate
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | KC₄H₅O₆ | [1] |
| Molar Mass | 188.177 g/mol | [3] |
| Appearance | White crystalline powder or colorless rhombic crystals | [2][15] |
| Density | 1.984 g/cm³ at 18°C | [2][15] |
| Melting Point | Decomposes at 267°C | [16] |
| pH | 3.4 - 3.7 (saturated aqueous solution at 20°C) | [16] |
| Solubility in Water | 0.57 g/100 mL at 20°C; 6.1 g/100 mL at 100°C | [1][3] |
| Solubility | Insoluble in alcohol and acetic acid; Soluble in dilute mineral acids and alkali solutions |[1][17] |
The limited solubility of potassium bitartrate in cold water and its insolubility in ethanol are the foundational principles for its extraction from winery wastes.[10] As shown in Table 2, both temperature and ethanol concentration dramatically affect its solubility.
Table 2: Solubility of Potassium Bitartrate (g/L) in Ethanol-Water Solutions
| Temperature (°C) | Ethanol 0% (v/v) | Ethanol 10% (v/v) | Ethanol 20% (v/v) |
|---|---|---|---|
| 0 | 2.25 | 1.11 | 0.68 |
| 5 | 2.66 | 1.40 | 0.86 |
| 10 | 3.42 | 2.02 | - |
Data sourced from Berg and Keefer (1958) as cited in The Australian Wine Research Institute.[10]
Extraction and Purification Methodologies
The industrial recovery of tartrates from winery waste is a well-established process. While the final product is often L-tartaric acid, the initial extraction focuses on isolating the tartrate salts.
Traditional Method: Precipitation as Calcium Tartrate
This conventional method has been the cornerstone of industrial tartaric acid production for over a century. It involves converting the less soluble potassium bitartrate into the more insoluble calcium tartrate, which is then acidified to produce tartaric acid.[13][18]
Experimental Protocol:
-
Leaching of Crude Tartrates:
-
The raw material (wine lees, argol) is mixed with hot water (approximately 70-100°C) in a large vat.[1][14] The elevated temperature significantly increases the solubility of potassium bitartrate, allowing it to dissolve out of the solid waste.
-
The hot slurry is agitated to ensure complete dissolution.
-
The resulting solution is filtered to remove insoluble solids like dead yeast and other sediments.[1]
-
-
Precipitation of Calcium Tartrate:
-
The hot, filtered tartrate solution is transferred to a reaction vessel.
-
A calcium source, typically calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), is added to the solution.[4][13] This initiates a precipitation reaction: 2 KC₄H₅O₆ (aq) + Ca(OH)₂ (aq) → CaC₄H₄O₆ (s) + K₂C₄H₄O₆ (aq) + 2 H₂O
-
To precipitate the remaining soluble potassium tartrate, calcium chloride (CaCl₂) or calcium sulfate (B86663) is often added: K₂C₄H₄O₆ (aq) + CaCl₂ (aq) → CaC₄H₄O₆ (s) + 2 KCl (aq)
-
The mixture is stirred until the precipitation of calcium tartrate is complete.
-
-
Acidification to Tartaric Acid:
-
The precipitated calcium tartrate is separated from the liquid via filtration and washed with water to remove impurities.
-
The calcium tartrate cake is then treated with a stoichiometric amount of aqueous sulfuric acid (H₂SO₄) in a lead-lined reactor.[18] This reaction forms soluble tartaric acid and insoluble calcium sulfate (gypsum): CaC₄H₄O₆ (s) + H₂SO₄ (aq) → C₄H₆O₆ (aq) + CaSO₄ (s)
-
The precipitated calcium sulfate is filtered off.
-
-
Purification and Crystallization:
-
The resulting tartaric acid solution is concentrated by evaporation under vacuum.
-
The concentrated solution is then cooled, allowing pure L-tartaric acid crystals to form.
-
The crystals are recovered by centrifugation and dried. To obtain Potassium L-tartrate, the purified tartaric acid can be reacted with a potassium salt under controlled pH conditions to induce crystallization.
-
Modern Method: Ion-Exchange Chromatography
Ion-exchange technology offers a more direct and environmentally cleaner route to tartaric acid production, avoiding the use of calcium salts and sulfuric acid and thus eliminating the production of gypsum waste.[4][19]
Experimental Protocol:
-
Preparation of Tartrate Solution:
-
As in the traditional method, crude tartrates are first dissolved in water. The solution is clarified via filtration to remove suspended solids that could foul the resin.
-
-
Cation Exchange:
-
The clarified potassium bitartrate solution is passed through a column packed with a strong acid cation-exchange resin in the hydrogen form (H⁺).[20]
-
As the solution flows through the column, the potassium ions (K⁺) in the solution are exchanged for hydrogen ions (H⁺) on the resin: Resin-H⁺ + KC₄H₅O₆ (aq) → Resin-K⁺ + C₄H₆O₆ (aq)
-
The effluent from the column is a solution of tartaric acid, free from potassium ions.
-
-
Purification and Crystallization:
-
The tartaric acid solution is collected and can be further purified using adsorbent resins to remove color and other organic impurities.[4]
-
The purified solution is then concentrated under vacuum and cooled to crystallize the tartaric acid.
-
-
Resin Regeneration:
-
Once the cation-exchange resin becomes saturated with potassium ions (Resin-K⁺), it must be regenerated.
-
This is achieved by passing a strong acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), through the column. The excess H⁺ ions displace the K⁺ ions from the resin, returning it to its active H⁺ form.[4] Resin-K⁺ + HCl (aq) → Resin-H⁺ + KCl (aq)
-
The resin is then rinsed with deionized water before the next cycle.
-
Factors Influencing Precipitation
The principle of precipitation is central to both the natural formation and the deliberate extraction of potassium L-tartrate. The key factors influencing its solubility and crystallization are temperature, pH, and the concentration of ethanol and tartrate ions. This relationship is critical for processes like cold stabilization in winemaking, which can be adapted for controlled crystallization.[8][21]
Conclusion
Grapes and their winemaking byproducts represent the sole commercially viable natural source of L-tartaric acid and its potassium salt. The extraction processes, while rooted in traditional chemical precipitation, are evolving towards more sustainable and efficient technologies like ion-exchange chromatography and membrane filtration. For researchers and professionals in drug development, understanding these extraction pathways and the physicochemical properties of potassium L-tartrate is essential for sourcing high-purity, natural-grade materials for use as excipients, pH regulators, or chiral building blocks in synthesis. The continued valorization of winery waste not only provides a valuable chemical but also contributes to a more circular and sustainable economy.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alignchemical.com [alignchemical.com]
- 4. WO2001068797A1 - Method for producing tartaric acid and a concentrate of grape pigments - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. wine-production.com [wine-production.com]
- 8. enology.fst.vt.edu [enology.fst.vt.edu]
- 9. lescombeswinery.com [lescombeswinery.com]
- 10. awri.com.au [awri.com.au]
- 11. US3865960A - Stabilization of tartar in wine, grape must, or grape juice - Google Patents [patents.google.com]
- 12. jordanwinery.com [jordanwinery.com]
- 13. Tartaric acid - Wikipedia [en.wikipedia.org]
- 14. ams.usda.gov [ams.usda.gov]
- 15. greenchemindustries.com [greenchemindustries.com]
- 16. Potassium Bitartrate | 868-14-4 [chemicalbook.com]
- 17. Potassium bitartrate [chembk.com]
- 18. smea-srl.com [smea-srl.com]
- 19. researchgate.net [researchgate.net]
- 20. extension.iastate.edu [extension.iastate.edu]
- 21. researchgate.net [researchgate.net]
Thermal Decomposition Profile of Crystalline Potassium L-Tartrate Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Potassium L-tartrate, the dipotassium (B57713) salt of L-tartaric acid, is a chiral organic compound that often crystallizes as a hemihydrate. Its thermal behavior is a key parameter in defining its stability and compatibility with other substances in various formulations. Thermal decomposition involves the breakdown of the compound into simpler volatile molecules and solid residues upon heating. This guide details the experimental approach to characterizing this process.
Experimental Protocols
To elucidate the thermal decomposition profile of crystalline Potassium L-tartrate hemihydrate, a combination of Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is the recommended approach.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for identifying the temperature ranges of decomposition and quantifying the mass loss at each stage.
Table 1: Experimental Protocol for Thermogravimetric Analysis (TGA)
| Parameter | Specification | Rationale |
| Instrument | Simultaneous Thermal Analyzer (e.g., Shimadzu DTG-60, Mettler Toledo TGA/DSC) | Capable of simultaneous TGA and DTA/DSC measurements for direct correlation of mass loss and thermal events. |
| Sample Mass | 5 - 10 mg | A small sample size minimizes thermal gradients within the sample, leading to better resolution of decomposition events. |
| Crucible | Alumina or Platinum | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability. |
| Flow Rate | 30 - 50 mL/min | Ensures a stable and inert environment around the sample and efficient removal of gaseous decomposition products. |
| Temperature Range | Ambient to 600 °C | This range is sufficient to observe the dehydration and complete decomposition of the tartrate salt. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experiment time. |
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between a sample and an inert reference as a function of temperature. It identifies whether a thermal event is endothermic (absorbs heat) or exothermic (releases heat).
Table 2: Experimental Protocol for Differential Thermal Analysis (DTA)
| Parameter | Specification | Rationale |
| Instrument | Simultaneous Thermal Analyzer (same as TGA) | Ensures that the thermal events detected correspond directly to the mass loss events observed in the TGA. |
| Reference Material | Alumina (α-Al₂O₃) | A thermally stable material with no phase transitions in the temperature range of interest. |
| Crucible | Alumina or Platinum | Consistent with the TGA setup for accurate comparison. |
| Atmosphere | Inert (Nitrogen or Argon) | To maintain consistency with the TGA experiment and prevent oxidative side reactions. |
| Flow Rate | 30 - 50 mL/min | To ensure a stable thermal environment. |
| Temperature Range | Ambient to 600 °C | To align with the TGA measurement window. |
| Heating Rate | 10 °C/min | To allow for direct correlation with the TGA data. |
Anticipated Thermal Decomposition Profile
Based on the thermal analysis of analogous compounds like Potassium Sodium Tartrate Tetrahydrate, the thermal decomposition of Potassium L-tartrate hemihydrate is expected to occur in distinct stages. The following table summarizes the anticipated quantitative data.
Table 3: Anticipated Thermal Decomposition Data for Potassium L-Tartrate Hemihydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | DTA Peak | Associated Process |
| Stage 1: Dehydration | 50 - 150 | ~3.8 | 3.83 | Endothermic | Loss of 0.5 mole of water of hydration. |
| Stage 2: Decomposition of Anhydrous Salt | 200 - 350 | ~25 | (Varies) | Endothermic/Exothermic | Initial breakdown of the tartrate anion. |
| Stage 3: Further Decomposition | 350 - 500 | ~20 | (Varies) | Exothermic | Formation of potassium carbonate and carbonaceous residue. |
| Final Residue | > 500 | - | - | - | Potassium Carbonate (K₂CO₃) |
Note: The theoretical mass loss for stages 2 and 3 is dependent on the specific decomposition pathway and the volatile products formed.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for determining the thermal decomposition profile.
Proposed Decomposition Pathway
The following diagram illustrates a plausible decomposition pathway for Potassium L-tartrate hemihydrate based on the expected thermal events.
Data Interpretation
-
TGA Curve: The TGA thermogram will show a series of steps, with each step-down representing a mass loss event. The temperature range of each step indicates the thermal stability of the compound or its intermediates. The percentage of mass loss in each step is used to deduce the chemical reaction occurring, such as the loss of water or the evolution of gaseous decomposition products (e.g., CO, CO₂).
-
DTA Curve: The DTA thermogram will display peaks corresponding to thermal events. An endothermic peak (downward) typically signifies processes like dehydration, melting, or the initial breaking of chemical bonds. An exothermic peak (upward) usually indicates combustion or the formation of more stable products.
By correlating the TGA and DTA data, a comprehensive picture of the thermal decomposition process can be constructed. For instance, a mass loss in the TGA curve that coincides with an endothermic peak in the DTA curve strongly suggests a process like dehydration or the initial endothermic decomposition of the organic moiety.
Conclusion
This technical guide provides a framework for the systematic investigation of the thermal decomposition profile of crystalline Potassium L-tartrate hemihydrate. Adherence to the detailed experimental protocols for TGA and DTA will yield crucial data for researchers, scientists, and drug development professionals. While specific quantitative data is not currently available in the literature, the outlined approach and the anticipated decomposition profile serve as a valuable resource for initiating and interpreting the thermal analysis of this compound. The insights gained from such an analysis are paramount for ensuring the stability, safety, and efficacy of products containing Potassium L-tartrate.
Spectroscopic Characterization of Potassium L-Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium L-tartrate using Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD). It details the experimental protocols for these techniques and presents the expected structural and vibrational data to aid in the identification and analysis of this compound.
Introduction to Potassium L-Tartrate
Potassium L-tartrate, a salt of L-tartaric acid, is a compound of significant interest in the pharmaceutical and food industries. Its proper identification and characterization are crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques like FTIR and XRD are powerful, non-destructive methods for elucidating the molecular vibrations and crystal structure of this material. The term "Potassium L-tartrate" can refer to two primary forms:
-
Potassium Hydrogen L-Tartrate (Monopotassium L-Tartrate or Cream of Tartar): With the chemical formula KHC₄H₄O₆, this is a monobasic salt.
-
Dipotassium (B57713) L-Tartrate: With the chemical formula K₂C₄H₄O₆, this is a dibasic salt, often found in a hemihydrate form (K₂C₄H₄O₆ · 0.5H₂O).
This guide will address the characterization of both common forms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples via transmission FTIR.
-
Sample Preparation:
-
Using an agate mortar and pestle, finely grind approximately 1-2 mg of the potassium L-tartrate sample to a fine powder.
-
Add 100-200 mg of spectroscopy-grade dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.
-
Data Presentation: FTIR Peak Assignments
The following table summarizes the characteristic vibrational bands observed in the FTIR spectra of potassium tartrates. The exact peak positions may vary slightly depending on the specific salt and its hydration state.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 | O-H stretching (broad) | Hydroxyl (O-H) / Water |
| ~2980-2900 | C-H stretching | Aliphatic (C-H) |
| ~1730 | C=O stretching (in the acidic form) | Carboxylic Acid (COOH) |
| ~1600 | C=O asymmetric stretching | Carboxylate (COO⁻) |
| ~1450 | C-H bending | Aliphatic (C-H) |
| ~1400 | C=O symmetric stretching | Carboxylate (COO⁻) |
| ~1200-1000 | C-O stretching, C-C stretching | Alcohol (C-OH), Skeleton |
| Below 1000 | O-H bending, skeletal vibrations | Fingerprint Region |
Note: Data compiled from general knowledge of tartrate compounds. Specific peak assignments for potassium L-tartrate may vary.
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystal structure, phase purity, and crystallinity of a solid material. It relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice.
Experimental Protocol: Powder XRD
Powder XRD is suitable for the analysis of polycrystalline samples.
-
Sample Preparation:
-
Finely grind the potassium L-tartrate sample using a mortar and pestle to ensure random orientation of the crystallites. The particle size should ideally be less than 10 µm.
-
Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface.
-
-
Data Acquisition:
-
Place the sample holder in the powder diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å), voltage, and current.
-
Scan a specific 2θ (two-theta) range (e.g., 5° to 80°) with a defined step size and scan speed.
-
Data Presentation: Crystallographic Data
The crystal structure of potassium L-tartrate varies depending on whether it is the monobasic or dibasic salt.
Table 3.2.1: Crystallographic Data for Potassium Hydrogen L-Tartrate [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Lattice Parameters | a = 7.607 Å, b = 7.779 Å, c = 10.639 Å |
| α = 90°, β = 90°, γ = 90° |
Table 3.2.2: Crystallographic Data for Dipotassium L-Tartrate Semihydrate [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2 |
| Lattice Parameters | a = 12.551 Å, b = 5.014 Å, c = 12.700 Å |
| α = 90°, β = 104.62°, γ = 90° |
Note: The powder diffraction pattern for dipotassium L-tartrate semihydrate has been recorded and indexed, with d-values and intensities deposited as supplementary material in the cited reference.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of potassium L-tartrate.
Caption: Experimental workflow for FTIR and XRD characterization.
Logical Relationships in Spectroscopic Analysis
This diagram shows the relationship between the analytical techniques and the information they provide about the material.
Caption: Relationship between techniques and derived material properties.
References
Understanding the pKa Values of L-Tartaric Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tartaric acid is a naturally occurring diprotic, alpha-hydroxy-carboxylic acid found in numerous fruits, most notably grapes.[1] Its salt, potassium bitartrate (B1229483) (cream of tartar), is a common byproduct of winemaking.[1] The acid and its salts are widely used in the food, pharmaceutical, and chemical industries as acidulants, antioxidants, and chiral building blocks.[1]
The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value influences crucial properties such as solubility, absorption, distribution, and excretion. A thorough understanding of the pKa of L-tartaric acid is therefore essential for its application in drug formulation and development, where it may be used as an excipient or a counter-ion. This guide provides an in-depth overview of the pKa values of L-tartaric acid in aqueous solutions and the experimental methods used for their determination.
Dissociation Equilibria of L-Tartaric Acid
As a diprotic acid, L-tartaric acid (H₂C₄H₄O₆) undergoes a two-step dissociation in water. The first deprotonation yields the hydrogen tartrate (bitartrate) ion (HC₄H₄O₆⁻), and the second yields the tartrate ion (C₄H₄O₆²⁻). Each step is characterized by a distinct pKa value.
The logical relationship of this two-step dissociation is illustrated in the diagram below.
Quantitative pKa Data
The pKa values for L-tartaric acid have been well-established through various experimental methods. The values at 25°C are summarized in the table below. It is important to note that the pKa values of the D-(-)-enantiomer and the DL-racemic mixture are virtually identical to the L-(+)-form.[2][3]
| Dissociation Constant | Value (at 25°C) | Description |
| pKa1 | 2.98 - 3.04 | Dissociation of the first carboxylic proton |
| pKa2 | 4.34 - 4.37 | Dissociation of the second carboxylic proton |
Data sourced from multiple chemical handbooks and databases.[2][3][4][5]
Experimental Determination of pKa Values
The determination of pKa is a fundamental measurement in physical chemistry. Potentiometric titration is the most common and precise method for this purpose, though other techniques like spectrophotometry can also be employed.[6]
Potentiometric Titration
Principle: Potentiometric titration involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added.[6][7][8] A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9] For a diprotic acid like tartaric acid, the curve will exhibit two inflection points, corresponding to the two equivalence points, and two half-equivalence points, which yield pKa1 and pKa2.
Detailed Experimental Protocol: The following is a generalized protocol for the determination of the pKa values of L-tartaric acid using potentiometric titration.
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.[6]
-
Accurately weigh a sample of pure L-tartaric acid and dissolve it in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).[9]
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) can be added to the acid solution.[7][8]
-
-
Instrumentation and Calibration:
-
Titration Procedure:
-
Place a precise volume of the L-tartaric acid solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring at a moderate, constant speed. To ensure an inert environment, the solution can be purged with nitrogen gas to displace dissolved carbon dioxide.[7][8]
-
Add the standardized NaOH solution in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10] Smaller increments should be used near the equivalence points where the pH changes most rapidly.[9]
-
Continue the titration until the pH is well past the second equivalence point (e.g., up to pH 12).[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the two equivalence points (Ve1 and Ve2). This can be done by identifying the points of maximum slope on the curve, often found by examining the first or second derivative of the plot (d(pH)/dV or d²(pH)/dV²).
-
The pKa values are determined from the pH at the half-equivalence points:
-
pKa1 = pH at Ve1 / 2
-
pKa2 = pH at (Ve1 + Ve2) / 2
-
-
The experiment should be repeated multiple times (at least three) to ensure reproducibility and accuracy.[7]
-
The workflow for this experimental procedure is outlined in the diagram below.
Spectrophotometric Method
Principle: This method can be used if the protonated (acidic) and deprotonated (basic) forms of the substance exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[6][11] A series of buffered solutions of known pH containing a fixed concentration of the sample are prepared. The absorbance of each solution is measured at a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal.[12] By analyzing the change in absorbance as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.[13] This method is particularly useful for compounds with low solubility or when only small sample quantities are available.[6]
Conclusion
The pKa values of L-tartaric acid, a diprotic acid, are approximately 2.98-3.04 for pKa1 and 4.34-4.37 for pKa2 at 25°C. These values are fundamental to predicting the ionization state of the molecule in aqueous solutions, which in turn governs its chemical behavior and biopharmaceutical properties. Potentiometric titration stands as the primary and most accurate method for the experimental determination of these constants, providing reliable data crucial for research, quality control, and formulation development in the pharmaceutical and chemical industries.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. DL-Tartaric acid CAS#: 133-37-9 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Tartaric Acid [drugfuture.com]
- 5. mpbio.com [mpbio.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. asdlib.org [asdlib.org]
- 10. web.mit.edu [web.mit.edu]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. egyankosh.ac.in [egyankosh.ac.in]
The Biological Significance of L-(+)-Tartaric Acid and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-Tartaric acid, a naturally occurring dicarboxylic acid, and its corresponding salts, known as tartrates, hold significant biological relevance and are pivotal in various scientific and industrial sectors, most notably in pharmaceutical development. This technical guide provides a comprehensive overview of the biological significance of L-(+)-tartaric acid, delving into its physiological roles, mechanisms of action, and diverse applications. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its biological activities, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
L-(+)-tartaric acid is a chiral molecule found abundantly in nature, particularly in grapes and tamarinds.[1] Its unique chemical properties, including its chirality and acidity, have led to its widespread use in the food, chemical, and pharmaceutical industries.[2] In the pharmaceutical sector, it is not only utilized as an excipient to improve the taste and stability of medications but also as a chiral auxiliary in the asymmetric synthesis of active pharmaceutical ingredients (APIs).[3][4] Furthermore, emerging research is uncovering its direct biological effects, including antioxidant, anti-inflammatory, and metabolic regulatory properties. This guide aims to consolidate the current scientific knowledge on L-(+)-tartaric acid and its salts, providing a technical resource for the scientific community.
Biological Roles and Mechanisms of Action
The biological significance of L-(+)-tartaric acid and its salts extends from plant physiology to potential therapeutic applications in humans.
Role in Plant Physiology
In plants, particularly in grapes, L-(+)-tartaric acid is a primary organic acid that plays a crucial role in the fruit's development, contributing to its acidity and flavor profile.[5] Its biosynthesis is closely linked to the metabolism of ascorbic acid (Vitamin C).[6]
Antioxidant and Anti-inflammatory Properties
L-(+)-tartaric acid exhibits notable antioxidant properties, which are attributed to its ability to chelate metal ions and scavenge free radicals.[6] Studies have also suggested its potential in modulating inflammatory pathways.
Enzyme Inhibition
L-(+)-tartaric acid has been shown to inhibit certain enzymes. Of particular interest is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in managing postprandial hyperglycemia.[7] While one study indicated strong inhibition, it also noted that a precise IC50 value was difficult to determine due to the significant influence of the acidic pH on the enzyme's activity. The study estimated the inhibitory concentration to be between 1.25 and 2.5 mg/mL.[7]
Metabolic Regulation: AMPK Signaling Pathway
Recent research has highlighted the role of L-(+)-tartaric acid in ameliorating non-alcoholic fatty liver disease (NAFLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key cellular energy sensor, and its activation can lead to beneficial metabolic effects.[9] The precise molecular mechanism by which L-(+)-tartaric acid activates AMPK is an area of ongoing investigation.
Biological Activities of Tartrate Salts
The salts of L-(+)-tartaric acid also possess biological activities. Potassium bitartrate (B1229483) (cream of tartar), for instance, is used medicinally as a laxative.[10][11] It functions by increasing water content in the intestines to promote bowel movements.[12]
Quantitative Data Summary
This section summarizes the available quantitative data on the biological effects of L-(+)-tartaric acid.
| Parameter | Value | Organism/System | Reference |
| α-Glucosidase Inhibition | |||
| Estimated Inhibitory Concentration | 1.25 - 2.5 mg/mL | in vitro | [7] |
| Pharmacokinetics (Monosodium L-(+)-tartrate) | |||
| Oral Absorption | Well-absorbed | Rats | [3][13][14] |
| Excretion | Rapidly excreted | Rats | [3][13][14] |
| Metabolism | A proportion is completely metabolized to CO2 | Rats | [3][13][14] |
| Urinary Excretion (Unchanged) | ~15-20% | Humans | [13] |
| Toxicology | |||
| Median Lethal Dose (LD50) | ~7.5 g/kg | Human (estimated) | |
| ~5.3 g/kg | Rabbits | ||
| ~4.4 g/kg | Mice |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[8][15][16][17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
L-(+)-Tartaric acid
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate reader
-
Acarbose (B1664774) (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-(+)-tartaric acid in phosphate buffer. Create a series of dilutions to be tested.
-
Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 1 mM solution of pNPG in phosphate buffer.
-
Prepare a 1 M solution of sodium carbonate.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the L-(+)-tartaric acid solution (or buffer for the control, and acarbose for the positive control).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 1 M Na₂CO₃ solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with L-(+)-tartaric acid.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the concentration of L-(+)-tartaric acid.
-
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant capacity.[1][5][18][19][20]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
L-(+)-Tartaric acid
-
Ascorbic acid (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of L-(+)-tartaric acid in methanol. Create a series of dilutions to be tested.
-
Prepare a stock solution of ascorbic acid in methanol for use as a positive control.
-
-
Assay:
-
In a set of test tubes or a 96-well plate, add 1.5 mL of the L-(+)-tartaric acid solution (or methanol for the control, and ascorbic acid for the positive control).
-
Add 1.5 mL of the DPPH solution to each tube/well.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the L-(+)-tartaric acid.
-
The IC50 value can be determined graphically by plotting the scavenging percentage against the concentration of L-(+)-tartaric acid.
-
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Caption: Biosynthesis pathway of L-(+)-Tartaric Acid from D-Glucose via the Ascorbic Acid pathway in plants.
Caption: Proposed mechanism of L-(+)-Tartaric Acid in ameliorating NAFLD via AMPK signaling pathway activation.
Experimental and Formulation Workflows
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Binary Mixtures of Meloxicam and L-Tartaric Acid for Oral Bioavailability Modulation of Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both Acidic pH Value and Binding Interactions of Tartaric Acid With α-Glucosidase Cause the Enzyme Inhibition: The Mechanism in α-Glucosidase Inhibition of Four Caffeic and Tartaric Acid Derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Potassium Bitartrate used for? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Absorption and biotransformation of L(+)-tartaric acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agrojournal.org [agrojournal.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Chiral Resolution of Racemic Amines using L-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most established and economically viable methods for resolving racemic amines is through diastereomeric salt crystallization using a chiral resolving agent.
This application note provides a detailed protocol for the chiral resolution of racemic primary amines using L-tartaric acid. L-tartaric acid is a readily available and inexpensive chiral resolving agent derived from natural sources.[1] The principle of this method lies in the reaction of the racemic amine with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3] This protocol will use the resolution of (±)-α-methylbenzylamine as a specific example.
While the user's query mentioned Potassium L-tartaric acid, the widely documented and practiced protocol for this type of resolution utilizes L-tartaric acid directly as the resolving agent.
Principle of Chiral Resolution
The chiral resolution of a racemic amine ((R/S)-amine) with L-tartaric acid ((2R,3R)-tartaric acid) involves the following key steps:
-
Diastereomeric Salt Formation: The racemic amine is reacted with an equimolar or sub-stoichiometric amount of L-tartaric acid in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine·(L)-tartrate] and [(S)-amine·(L)-tartrate].
-
Fractional Crystallization: Due to their different three-dimensional structures, the diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free amine, which is now enriched in one enantiomer.
-
Isolation and Analysis: The enantiomerically enriched amine is then extracted and purified. The enantiomeric excess (e.e.) of the resolved amine is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Experimental Protocols
Materials and Equipment
-
Racemic primary amine (e.g., (±)-α-methylbenzylamine)
-
L-(+)-Tartaric acid
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
5 M Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter or chiral HPLC system
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is exemplified with the resolution of (±)-α-methylbenzylamine.
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol. Gentle heating on a water bath may be required to achieve complete dissolution.[3]
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 5 g of racemic α-methylbenzylamine.[3] The reaction is exothermic, and the addition should be done carefully to control the release of heat.
-
Crystallization: Stopper the flask and allow the solution to cool slowly to room temperature. For optimal crystal formation, it is recommended to let the flask stand undisturbed for at least 24 hours.[3] The less soluble diastereomeric salt, in this case, the (-)-amine-(+)-tartrate salt, will crystallize out of the solution.[3]
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
Protocol 2: Liberation and Isolation of the Enantiomerically Enriched Amine
-
Dissolution of the Diastereomeric Salt: Transfer the collected crystals to a beaker containing approximately 50 mL of water.
-
Basification: While stirring, slowly add 5 M NaOH solution until the solution becomes strongly basic (pH > 12, check with pH paper). This will decompose the tartrate salt and liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (2 x 30 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Yield Determination: The weight of the remaining oil is the yield of the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine can be determined by polarimetry or chiral HPLC.
-
Polarimetry: Prepare a solution of the resolved amine of a known concentration in a suitable solvent (e.g., methanol). Measure the optical rotation using a polarimeter. The specific rotation is calculated and compared to the known specific rotation of the pure enantiomer to determine the optical purity and enantiomeric excess. For (-)-α-methylbenzylamine, the specific rotation [α]D²⁰ is -40.3° (c=1, MeOH).[3]
-
Chiral HPLC: A more accurate method for determining enantiomeric excess is chiral HPLC. An appropriate chiral column is used to separate the two enantiomers, and the peak areas are integrated to calculate the ratio of the enantiomers.
Quantitative Data Summary
The following table summarizes quantitative data from the literature for the chiral resolution of specific racemic amines using L-tartaric acid.
| Racemic Amine | Molar Ratio (Amine:Tartaric Acid) | Solvent | Crystallization Conditions | Yield of Resolved Amine | Enantiomeric Excess (e.e.) | Reference |
| (±)-α-Methylbenzylamine | 1 : 1.04 | Methanol | Slow cooling to room temperature over 24 hours | ~55% | >85% | [3] |
| (±)-Amphetamine | 2 : 1 | Benzene/Water | 4 hours with intermittent shaking | 98% (of L-isomer) | Not specified | [4] |
Note: The yield is often less than the theoretical maximum of 50% for a single crystallization step. Multiple recrystallizations of the diastereomeric salt can be performed to improve the enantiomeric excess, often at the expense of the overall yield.
Diagrams
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic amine.
Logical Relationship of Enantiomers and Diastereomers
Caption: Formation of diastereomers from enantiomers.
References
Application of Potassium L-Tartrate as a Food Additive and Acidity Regulator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1][2][3] It is a byproduct of the winemaking process, crystallizing in wine casks during fermentation.[1][2][4] As a food additive, it is designated by the E number E336.[5] Potassium L-tartrate is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitations other than current good manufacturing practice. Its applications in the food industry are diverse, primarily functioning as an acidity regulator, stabilizer, leavening agent, and anticaking agent.[1][3] This document provides detailed application notes and experimental protocols for researchers and scientists working with potassium L-tartrate.
Physicochemical Properties
Potassium L-tartrate is a white crystalline powder with a pleasant, acidic taste.[3][6] It is slightly soluble in cold water and more soluble in hot water, but insoluble in alcohol.[3]
Table 1: Physicochemical Properties of Potassium L-Tartrate
| Property | Value | Reference(s) |
| Chemical Formula | KHC₄H₄O₆ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | White crystalline powder | [6] |
| Solubility in water | 0.57 g/100 mL (20 °C); 6.1 g/100 mL (100 °C) | [1] |
| pH of saturated solution | 3.557 at 25 °C | [1] |
Application Notes
Potassium L-tartrate's functionality in food systems stems from its chemical properties as a weak acid and a buffering agent.
Acidity Regulation
As an acidulant, potassium L-tartrate provides a tart flavor and lowers the pH of food products. This is particularly useful in confectionery, jams, and jellies to enhance flavor and control sugar crystallization.[3] Its buffering capacity helps maintain a stable pH, which is crucial for the texture and consistency of many food products.
Leavening Agent
In baking, potassium L-tartrate is a key acidic component of some baking powders.[5][7][8] It reacts with an alkaline component, typically sodium bicarbonate (baking soda), in the presence of liquid to produce carbon dioxide gas. This reaction creates bubbles in the dough or batter, causing it to rise.[1][8] Double-acting baking powders contain a second acid that reacts at oven temperatures, providing a secondary leavening effect.[9]
Stabilizer
Potassium L-tartrate is widely used to stabilize egg whites in meringues and angel food cakes.[10][11][12] It denatures the proteins in the egg whites, allowing them to whip up faster, achieve greater volume, and form a more stable foam that is less prone to weeping.[12][13] It also helps to create a finer, more uniform bubble structure, resulting in a smoother texture.[11] Similarly, it can be used to stabilize whipped cream.[14]
Prevention of Sugar Crystallization
In syrups, icings, and candies, potassium L-tartrate acts as an interfering agent, preventing the formation of large sugar crystals.[11][14] This results in a smoother, creamier texture in the final product.
Table 2: Typical Usage Levels of Potassium L-Tartrate in Food Applications
| Application | Typical Usage Level | Reference(s) |
| Meringue Stabilization | 1/8 teaspoon per large egg white | [11][15] |
| Baking Powder (as a component) | Typically 2 parts cream of tartar to 1 part baking soda and 1 part cornstarch | [5][15] |
| Stabilizing Whipped Cream | 1/4 teaspoon per cup of cream | [12] |
Metabolic Fate of Ingested Tartrate
The majority of ingested tartrate is not absorbed in the small intestine. Instead, it passes to the large intestine where it is metabolized by gut bacteria. A smaller portion, around 20-25%, is absorbed and subsequently excreted unchanged in the urine.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.com [encyclopedia.com]
- 4. atpgroup.com [atpgroup.com]
- 5. organictuscany.org [organictuscany.org]
- 6. ammol.org [ammol.org]
- 7. Australian Food Composition Database [afcd.foodstandards.gov.au]
- 8. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 9. 3 Key Chemical Leavening Agents in Baking [johnson.k-state.edu]
- 10. Baking trials: What’s the best way to make meringue? | King Arthur Baking [kingarthurbaking.com]
- 11. ispiceyou.com [ispiceyou.com]
- 12. food52.com [food52.com]
- 13. Meringue rules: What to abide and what to let slide | King Arthur Baking [kingarthurbaking.com]
- 14. Cream of Tartar / Potassium Bitartrate Food Grade - Store - Online Industrial Chemical Supplier [dalkemcorp.com]
- 15. Cream of Tartar - Potassium Bitartrate | Tartaric [tartaric.com]
Preparation of a Potassium L-tartaric acid buffer for biochemical assays.
Application Notes: Potassium L-Tartaric Acid Buffer
Introduction
This compound buffer is a versatile and effective buffering agent for a variety of biochemical assays, particularly those requiring a stable pH in the acidic range. L-tartaric acid is a diprotic acid, meaning it has two dissociation constants (pKa values), which allows for buffering capacity in two distinct pH ranges. The use of potassium as the counter-ion can be advantageous in experiments where sodium ions may interfere with enzymatic activity or other cellular processes. This document provides detailed protocols for the preparation of this compound buffers and highlights their applications in biochemical research.
Physicochemical Properties
L-Tartaric acid has two pKa values, which are essential for understanding its buffering capacity. At 25°C, these values are approximately:
This allows for the preparation of effective buffers in the pH ranges of approximately 2.0–4.0 and 3.3–5.3. The maximum buffering capacity is achieved at pH values close to the pKa values.[3]
Applications in Biochemical Assays
This compound buffers are suitable for a range of biochemical assays where maintaining a stable acidic pH is critical. While specific protocols may vary, tartrate buffers have been utilized in:
-
Enzyme Kinetics: Providing a stable pH environment is crucial for studying enzyme kinetics, as enzymatic activity is highly pH-dependent.[4][5][6][7][8] Tartrate buffers can be used to investigate the activity of enzymes that function optimally in acidic conditions.
-
Protein Analysis: In certain protein characterization techniques, maintaining a specific pH is necessary to ensure protein stability and proper folding. For instance, the Biuret test for protein quantification uses potassium sodium tartrate to stabilize cupric ions in an alkaline solution.[9][10] While this specific test is alkaline, it demonstrates the utility of tartrate salts in biochemical reagents.
-
Histochemistry: Tartrate-resistant acid phosphatase (TRAP) activity is a key marker for osteoclasts.[11] Assays for TRAP and other acid phosphatases often require an acidic buffer to measure enzyme activity.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for the preparation and use of this compound buffers.
Table 1: Physicochemical Properties of L-Tartaric Acid
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆O₆ | [1] |
| Molecular Weight | 150.09 g/mol | [1] |
| pKa₁ (25°C) | 2.98 | [1][2] |
| pKa₂ (25°C) | 4.34 | [1][2] |
Table 2: Molar Masses of Relevant Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| L-Tartaric Acid | C₄H₆O₆ | 150.09 |
| Potassium Hydroxide | KOH | 56.11 |
| Monopotassium L-tartrate | C₄H₅KO₆ | 188.18 |
| Dipotassium (B57713) L-tartrate | C₄H₄K₂O₆ | 226.27 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Potassium L-Tartrate Buffer
This protocol describes the preparation of a 0.1 M potassium L-tartrate buffer by titrating a solution of L-tartaric acid with potassium hydroxide.
Materials:
-
L-Tartaric Acid (C₄H₆O₆)
-
Potassium Hydroxide (KOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare a 0.1 M L-Tartaric Acid Solution: Dissolve 15.01 g of L-tartaric acid in approximately 800 mL of deionized water in a 1 L beaker.
-
Prepare a 1 M Potassium Hydroxide (KOH) Solution: Dissolve 5.61 g of KOH in 100 mL of deionized water. Caution: KOH is caustic. Handle with appropriate personal protective equipment.
-
pH Adjustment: Place the L-tartaric acid solution on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Titration: Slowly add the 1 M KOH solution dropwise to the L-tartaric acid solution while continuously monitoring the pH.
-
Final Volume: Continue adding KOH until the desired pH is reached. Once the target pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Storage: Store the buffer solution at 4°C. The stability of tartrate solutions can be affected by temperature and potential microbial growth.[1][2][12] For long-term storage, sterile filtration is recommended.
Table 3: Approximate Volumes of 1 M KOH for 0.1 M Potassium L-Tartrate Buffer (1 L)
| Target pH | Approximate Volume of 1 M KOH (mL) |
| 2.5 | 25 |
| 3.0 | 50 |
| 3.5 | 100 |
| 4.0 | 150 |
| 4.5 | 175 |
| 5.0 | 190 |
Note: These are approximate volumes. Always use a calibrated pH meter for accurate pH adjustment.
Protocol 2: Preparation of Potassium L-Tartrate Buffer using Stock Solutions
This method involves preparing stock solutions of the acidic (monopotassium L-tartrate) and basic (dipotassium L-tartrate) forms and mixing them to achieve the desired pH.
Materials:
-
Monopotassium L-tartrate (C₄H₅KO₆)
-
Dipotassium L-tartrate (C₄H₄K₂O₆)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare 0.2 M Stock Solutions:
-
Solution A (Acidic): Dissolve 37.64 g of monopotassium L-tartrate in deionized water to a final volume of 1 L.
-
Solution B (Basic): Dissolve 45.25 g of dipotassium L-tartrate in deionized water to a final volume of 1 L.
-
-
Mixing: To prepare 100 mL of 0.1 M potassium L-tartrate buffer, mix the volumes of Solution A and Solution B as indicated in Table 4.
-
pH Verification: After mixing, verify the pH with a calibrated pH meter and adjust if necessary by adding small volumes of Solution A or Solution B.
-
Final Volume Adjustment: Adjust the final volume to 100 mL with deionized water.
Table 4: Preparation of 100 mL of 0.1 M Potassium L-Tartrate Buffer
| Target pH | Volume of 0.2 M Solution A (mL) | Volume of 0.2 M Solution B (mL) |
| 3.0 | 43.5 | 6.5 |
| 3.5 | 35.0 | 15.0 |
| 4.0 | 22.5 | 27.5 |
| 4.5 | 11.5 | 38.5 |
| 5.0 | 5.0 | 45.0 |
Note: The volumes are calculated based on the Henderson-Hasselbalch equation and may require slight adjustments.
Visualizations
Caption: Workflow for the preparation of this compound buffer.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. laffort.com [laffort.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Socratica [learn.socratica.com]
- 9. Biuret test - Wikipedia [en.wikipedia.org]
- 10. Tartrate stabilisation - Oenobrands [oenobrands.com]
- 11. The effect of tartrate on bone cell acid phosphatase activity: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. perennia.ca [perennia.ca]
Application Notes and Protocols for Enantiomer Separation via Diastereomeric Salt Formation with Potassium L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in only one enantiomer, while the other may be inactive or even elicit adverse effects. Diastereomeric salt formation is a robust and scalable classical method for chiral resolution.[1] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2]
L-tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, and its derivatives are among the most frequently employed resolving agents for racemic bases.[3][4] This document provides detailed application notes and protocols for the use of Potassium L-tartrate as a resolving agent for the enantiomeric separation of racemic compounds, particularly amines.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers with differing solubilities. A racemic mixture of a base, (R)-Base and (S)-Base, is reacted with an enantiomerically pure chiral acid, such as Potassium L-tartrate ((+)-KH-Tartrate). This reaction forms two diastereomeric salts: [(R)-BaseH⁺][(+)-K-Tartrate⁻] and [(S)-BaseH⁺][(+)-K-Tartrate⁻]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer is recovered by treatment with a base to liberate the free amine.
Core Concepts of Diastereomeric Salt Resolution
Caption: Workflow of enantiomer separation.
Quantitative Data Summary
The selection of an appropriate resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess (e.e.). The following table summarizes typical quantitative data obtained from resolutions using tartaric acid and its derivatives with various racemic compounds. While specific data for Potassium L-tartrate is limited in the literature, these examples provide a valuable reference for expected outcomes.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R,S)-Amlodipine | (+)-Tartaric Acid | Acetone/Thiourea | High (F=0.69)¹ | High | [3] |
| Racemic 1-methyl-2-phenyl-ethylamine | (S,S)-Tartaric Acid | Isopropanol | ~90 | ~90 | [1] |
| (R,S)-Tamsulosine Intermediate | O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Water/Methanol | Good | - | [3] |
| Racemic ephedrine·HCl | Sodium salt of (R,R)-DBTA | Water | 92.5 | ~100 | [1] |
| (S)-Pregabalin | L-tartaric acid | Water | 43-50 | - | [5] |
¹ F represents the resolution efficiency, a combined measure of yield and enantiomeric excess.
Experimental Protocols
The following protocols are generalized methodologies for the resolution of a racemic basic compound using Potassium L-tartrate. These should be considered as a starting point and may require optimization for specific applications.
Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic basic compound
-
Potassium L-tartrate (Potassium hydrogen L-tartrate)
-
Solvent(s) (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the racemic base in a suitable solvent in an Erlenmeyer flask. The choice of solvent is critical and often determined empirically to maximize the solubility difference between the two diastereomeric salts.[1] Gentle heating may be required to achieve complete dissolution.
-
Addition of Resolving Agent: In a separate flask, prepare a solution of Potassium L-tartrate in the same or a miscible solvent. A 0.5 to 1.0 molar equivalent of the resolving agent relative to the racemic compound is typically used.[3]
-
Salt Formation: Slowly add the Potassium L-tartrate solution to the solution of the racemic base with continuous stirring. The mixture may be heated to ensure all components remain in solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be employed to maximize the precipitation of the less soluble diastereomeric salt. The crystallization time can vary from hours to days and significantly influences both yield and purity.[1] Seeding the solution with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the crystals under vacuum or in a desiccator.
Experimental Workflow Diagram
Caption: Diastereomeric salt resolution workflow.
Liberation of the Enantiomer from the Diastereomeric Salt
Materials:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 1M NaOH, K₂CO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend or dissolve the isolated diastereomeric salt in water.[1]
-
Basification: Slowly add an aqueous base solution until the mixture becomes basic (check with pH paper). This will neutralize the tartrate and liberate the free amine, which may precipitate or form an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer with a suitable organic solvent.[1] Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified enantiomer.[1]
Factors Influencing Resolution Success
-
Solvent System: The choice of solvent is paramount as it dictates the solubility difference between the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary.
-
Temperature: Temperature affects the solubility of the salts. A controlled cooling profile can significantly improve the selectivity and yield of the crystallization process.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can influence the nature of the salt formed (neutral vs. acid salt) and the overall efficiency of the resolution.[4]
-
Crystallization Time: The kinetics of crystallization can be exploited. In some cases, a rapid crystallization (kinetic control) may yield a higher enantiomeric purity than a prolonged crystallization that reaches thermodynamic equilibrium.
Conclusion
Diastereomeric salt formation using Potassium L-tartrate is a powerful and economically viable method for the resolution of racemic bases. The success of this technique hinges on the careful selection of experimental conditions, particularly the solvent system and crystallization procedure. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of chiral separation, enabling the efficient development of processes for the production of enantiomerically pure compounds.
References
Application Notes and Protocols for Potassium L-Tartrate as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium L-tartrate, the potassium salt of L-tartaric acid, is a versatile and naturally occurring organic compound with significant potential as a chelating agent for various metal ions.[1][2] Its molecular structure, featuring two carboxylic acid groups and two hydroxyl groups, allows for the formation of stable five-membered chelate rings with metal cations.[3] This ability to sequester metal ions makes potassium L-tartrate a valuable tool in diverse scientific and industrial applications, including pharmaceuticals, food and beverage production, and environmental remediation.[1][4]
In the pharmaceutical industry, the chelation properties of tartaric acid and its salts are utilized to enhance drug stability, solubility, and bioavailability.[5] By forming complexes with metal ions, potassium L-tartrate can prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs). Furthermore, its use as an excipient in effervescent formulations, in combination with bicarbonates, highlights its functional versatility.[1] These formulations react in water to produce carbon dioxide, which can improve the taste and dissolution rate of oral medications.[1]
This document provides detailed application notes, quantitative data on metal ion chelation, and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the chelating properties of potassium L-tartrate.
Data Presentation: Metal Ion Chelation by L-Tartaric Acid
The stability of the complex formed between a chelating agent and a metal ion is a critical parameter for its application. The stability constant (log K) provides a quantitative measure of this interaction, with higher values indicating a more stable complex. The following tables summarize the stability constants for complexes of L-tartaric acid with various divalent and trivalent metal ions.
| Metal Ion | Log K1 | Log K2 | Conditions | Reference |
| Mn(II) | 3.2 | - | 25°C, 0.1 M NaNO3 | [6] |
| Co(II) | 3.8 | - | 25°C, 0.1 M NaNO3 | [6] |
| Cu(II) | 5.11 | - | Neutral conditions | [7] |
| Zn(II) | 3.6 | - | 25°C, 0.1 M NaNO3 | [6] |
Table 1: Stability Constants for Divalent Metal Ion - L-Tartrate Complexes
| Metal Ion | Complex | Log β | Conditions |
| La(III) | La(Tar)₂ | 6.88 | Aqueous solution |
| Nd(III) | Nd(Tar)₂ | 7.70 | Aqueous solution |
| Eu(III) | Eu(Tar)₂ | 8.29 | Aqueous solution |
| Gd(III) | Gd(Tar)₂ | 7.65 | Aqueous solution |
| Tb(III) | Tb(Tar)₂ | 8.51 | Aqueous solution |
| Ho(III) | Ho(Tar)₂ | 8.83 | Aqueous solution |
| Lu(III) | Lu(Tar)₂ | 9.05 | Aqueous solution |
Table 2: Overall Stability Constants (log β) for Lanthanide(III) - Tartrate Complexes
Experimental Protocols
Protocol 1: Determination of Metal-Tartrate Complex Stability by Potentiometric Titration
This protocol outlines the determination of the stoichiometry and stability constants of metal-potassium L-tartrate complexes using potentiometric titration.
Materials:
-
Potassium L-tartrate
-
Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Potassium nitrate (B79036) (KNO₃) or sodium nitrate (NaNO₃) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Solution Preparation:
-
Prepare a 0.01 M solution of the metal salt in deionized water.
-
Prepare a 0.02 M solution of potassium L-tartrate in deionized water.
-
Prepare a 1 M solution of KNO₃ or NaNO₃.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
In a 100 mL beaker, add 25 mL of the potassium L-tartrate solution and a known volume of the metal salt solution (to achieve the desired metal-to-ligand ratio, e.g., 1:2).
-
Add a sufficient volume of the KNO₃ or NaNO₃ solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
-
Titration:
-
Begin stirring the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until a significant change in pH is observed, indicating the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curve.
-
The inflection point of the curve corresponds to the equivalence point.
-
The stability constants can be calculated from the titration data using appropriate software or by applying the Bjerrum method, which involves calculating the average number of ligands bound to the metal ion at different pH values.
-
Caption: Workflow for Potentiometric Titration.
Protocol 2: Spectrophotometric Determination of Metal-Tartrate Complex Stoichiometry (Job's Plot)
This protocol describes the use of UV-Vis spectrophotometry and the method of continuous variations (Job's plot) to determine the stoichiometry of a metal-potassium L-tartrate complex.
Materials:
-
Potassium L-tartrate
-
Metal salt with a chromophoric metal ion (e.g., CuSO₄·5H₂O)
-
Deionized water
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of the metal salt and potassium L-tartrate in deionized water.
-
-
Preparation of Mixed Solutions:
-
Prepare a series of solutions in volumetric flasks with a constant total volume (e.g., 10 mL) but varying mole fractions of the metal and ligand. The total molar concentration of metal and ligand in each flask should be constant.
-
For example, prepare solutions where the mole fraction of the ligand varies from 0 to 1 in increments of 0.1 (e.g., 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, etc.).
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-tartrate complex by scanning a solution containing the complex across a range of wavelengths.
-
Measure the absorbance of each prepared solution at the determined λmax. Use a solution containing only the metal salt at the same concentration as in the mixed solutions as a blank to correct for the absorbance of the uncomplexed metal ion.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.
-
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How to Optimize Tartaric Acid in Anti-Corrosion Coatings [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Potassium L-Tartaric Acid in Wine Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Tartaric acid is a primary organic acid found in grapes and is a critical component influencing the taste, stability, and sensory properties of wine.[1][2][3] Its concentration, along with that of other organic acids, is a key indicator of wine quality and maturity.[1][4] The predominant form in wine is potassium bitartrate (B1229483) (cream of tartar), which can precipitate under certain conditions, affecting clarity and consumer acceptance. Therefore, accurate quantification of tartaric acid is essential for quality control in the winemaking process.[2] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of potassium L-tartaric acid in wine samples.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify tartaric acid in wine. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidified aqueous solution.[5][6][7] The low pH of the mobile phase ensures that the organic acids are in their undissociated form, allowing for optimal retention and separation on the nonpolar stationary phase.[2][6] Detection is performed at 210 nm, where organic acids exhibit a strong absorbance.[4][5][6][7] Quantification is achieved by comparing the peak area of tartaric acid in the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Solid-Phase Extraction (SPE) cartridges (C18, optional)
2. Reagents and Standards
-
L-(+)-Tartaric acid (analytical standard)
-
Phosphoric acid (H₃PO₄), 85%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Standard Stock Solution (10 g/L): Accurately weigh 1.0 g of L-(+)-tartaric acid, dissolve in and dilute to 100 mL with ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.5 g/L to 10.0 g/L.[4]
3. Sample Preparation
-
Degas the wine sample by sonication or sparging with an inert gas to remove dissolved CO₂.
-
Dilute the wine sample 1:1 (v/v) with the mobile phase solvent.[4]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
For complex matrices or to remove interfering compounds like anthocyanins, a solid-phase extraction (SPE) step can be employed using C18 cartridges.[2][5][6][7]
4. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[4][5][6] |
| Mobile Phase | 5 mM Phosphoric Acid in water (pH adjusted to 2.1)[5][6][7] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Injection Volume | 10-20 µL[4][5][8] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detector Wavelength | 210 nm[4][5][6][7] |
| Run Time | Approximately 15 minutes |
5. Data Analysis
-
Identify the tartaric acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the tartaric acid standards against their corresponding concentrations.
-
Determine the concentration of tartaric acid in the wine sample by interpolating its peak area from the calibration curve.
-
Account for the initial dilution of the sample when calculating the final concentration in the original wine sample.
Quantitative Data Summary
The following tables summarize the validation parameters for the described HPLC method, demonstrating its suitability for the quantification of tartaric acid in wine.
Table 1: Linearity of Tartaric Acid Calibration
| Concentration Range (g/L) | Correlation Coefficient (r²) |
| 0.50 - 7.00 | > 0.999[4][8] |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (g/L) |
| Limit of Detection (LOD) | 0.001 - 0.046[9] |
| Limit of Quantification (LOQ) | 0.05 - 0.07[5][8] |
Table 3: Precision and Accuracy of the Method
| Parameter | Value |
| Relative Standard Deviation (RSD) | < 2%[4] |
| Recovery | 97 - 105%[9] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of tartaric acid in wine.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. HPLC for Natural Wine Testing [store.knauer.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 9. files.core.ac.uk [files.core.ac.uk]
Application of Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt) in the Production of Piezoelectric Crystals
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, in the production of piezoelectric crystals. It includes comprehensive experimental protocols for crystal growth and a summary of the material's key piezoelectric properties.
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), or Rochelle salt, is a double salt of tartaric acid. It was one of the first materials discovered to exhibit piezoelectricity, a property that allows it to generate an electric charge in response to applied mechanical stress.[1] This effect is reversible, meaning the crystal will undergo mechanical deformation when an external electric field is applied. The remarkable piezoelectric properties of Rochelle salt have led to its use in various applications, including transducers, microphones, and earpieces.[1]
Rochelle salt is a ferroelectric material, exhibiting a spontaneous electric polarization.[2][3] A peculiar characteristic of Rochelle salt is its two Curie points at approximately 255 K (-18°C) and 297 K (24°C), between which it exhibits its ferroelectric and strong piezoelectric properties.[2]
Physicochemical and Piezoelectric Properties
Rochelle salt crystals possess notable piezoelectric and dielectric properties. The piezoelectric charge coefficient (d) quantifies the electric polarization generated in a material per unit of mechanical stress applied. For Rochelle salt, several piezoelectric coefficients are non-zero due to its crystal symmetry.
Table 1: Piezoelectric Coefficients of Rochelle Salt
| Piezoelectric Coefficient | Value (pC/N or 10⁻¹² C/N) | Reference |
| d₁₄ | - | [4] |
| d₂₅ | - | [5] |
| d₃₆ | - | [5] |
| d₂₁ | 700 ± 60 | [4] |
| d₂₂ | 2200 ± 900 | [4] |
| d₂₃ | 2100 ± 900 | [4] |
| d₂₅ | 37 ± 8 | [4] |
| d₃₃ (in composite) | ~39 | [6] |
Note: The piezoelectric tensor for Rochelle salt is complex, and reported values can vary based on measurement techniques and crystal quality. The d₂₁, d₂₂, d₂₃, and d₂₅ coefficients were determined using X-ray multiple diffraction with an external electric field applied parallel to the b-axis.[4] The d₃₃ value was measured for a Rochelle salt/PLA composite.[6]
Experimental Protocols: Growth of Rochelle Salt Single Crystals
The following protocols outline the synthesis and growth of Rochelle salt single crystals from potassium bitartrate (B1229483) (cream of tartar) and sodium carbonate (washing soda). For high-quality crystals suitable for piezoelectric measurements, it is recommended to use purified reagents and carefully control the growth conditions.
Materials and Equipment
-
Potassium bitartrate (KHC₄H₄O₆, Cream of Tartar)
-
Sodium carbonate (Na₂CO₃, Washing Soda) or Sodium bicarbonate (NaHCO₃, Baking Soda)
-
Distilled or deionized water
-
Beakers (various sizes)
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallization dish or beaker
-
Seed crystals of Rochelle salt
-
Nylon thread
-
Spatula
-
Balance
Workflow for Rochelle Salt Crystal Growth
Caption: Experimental workflow for the synthesis and growth of Rochelle salt piezoelectric crystals.
Detailed Protocol for Rochelle Salt Synthesis
-
Preparation of Reactants: If using baking soda (sodium bicarbonate), it should first be converted to sodium carbonate by heating it in an oven at approximately 150-175°C for at least one hour. This step can be skipped if washing soda (sodium carbonate) is used.[2][4]
-
Dissolution: In a beaker, dissolve approximately 80 grams of potassium bitartrate in 100 milliliters of distilled water. Heat the mixture to a near-boiling temperature while stirring continuously to dissolve the solid.[7]
-
Reaction: Slowly add sodium carbonate to the hot potassium bitartrate solution in small portions. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the effervescence ceases, indicating the reaction is complete.[7]
-
Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any impurities or undissolved solids. This will yield a clear, supersaturated solution of potassium sodium tartrate.
Protocol for Single Crystal Growth by Slow Evaporation
-
Seed Crystal Preparation: Allow the filtered, saturated Rochelle salt solution to cool slowly to room temperature. Small, well-formed crystals will precipitate at the bottom of the container. Carefully select a transparent and well-defined single crystal to act as a seed.
-
Preparation of Growth Solution: Prepare a new saturated solution of Rochelle salt by dissolving the remaining synthesized salt in a minimal amount of hot distilled water. Allow this solution to cool to a temperature slightly above room temperature.
-
Crystal Seeding: Tie the selected seed crystal to a thin nylon thread and suspend it in the saturated growth solution. Ensure the crystal is fully submerged and not touching the sides or bottom of the container.
-
Crystal Growth: Cover the container with a piece of filter paper to prevent dust contamination while allowing for slow evaporation. Place the setup in a location with a stable temperature to promote slow and uniform crystal growth.
-
Monitoring and Harvesting: Monitor the crystal growth over several days to weeks. If the crystal growth stalls or the crystal begins to dissolve, the solution may have become unsaturated. In this case, gently heat the solution to dissolve more Rochelle salt and re-saturate it before re-introducing the seed crystal. Once the crystal has reached the desired size, carefully remove it from the solution and allow it to dry.
Logical Relationship of Piezoelectricity
Caption: The logical progression from mechanical stress to voltage generation in a piezoelectric crystal.
Applications and Considerations
The high piezoelectric output of Rochelle salt makes it suitable for various sensor and actuator applications. However, it is important to note that Rochelle salt is deliquescent, meaning it can absorb moisture from the air, which can degrade its properties.[1] Therefore, for practical applications, crystals should be protected from high humidity environments. The ferroelectric and piezoelectric properties are also highly temperature-dependent and are optimal within its ferroelectric temperature range.
Conclusion
Potassium sodium tartrate tetrahydrate (Rochelle salt) remains a significant material for studying piezoelectricity due to its pronounced effect and the relative ease of crystal growth from common laboratory reagents. The protocols and data presented here provide a foundation for researchers to produce and characterize piezoelectric crystals for various scientific and developmental applications. Careful control over the crystal growth process is paramount to obtaining high-quality single crystals with optimal piezoelectric performance.
References
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Salt Crystallization with L-Tartaric Acid and its Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of diastereomeric salt crystallization using Potassium L-tartaric acid and related resolving agents.
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt crystallization experiments in a question-and-answer format.
Question 1: Why are no crystals forming after adding the resolving agent and cooling the solution?
Answer:
The absence of crystallization typically indicates issues with solubility and supersaturation. The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated to induce crystal formation.[1][2]
Possible Causes and Solutions:
-
High Solubility: The diastereomeric salts are too soluble in the selected solvent system.
-
Solution: Conduct a solvent screen using solvents with varying polarities. The ideal solvent will dissolve the reactants but have a significant solubility difference between the two diastereomeric salts.[2]
-
-
Insufficient Supersaturation: The concentration of the salt is below its solubility limit at the given temperature.[1]
-
Solution 1: Increase Concentration: Carefully evaporate a portion of the solvent to increase the salt concentration.[2]
-
Solution 2: Anti-Solvent Addition: Gradually introduce an anti-solvent (a solvent in which the salts are poorly soluble) to promote precipitation.[2]
-
Solution 3: Lower Temperature: Further decrease the crystallization temperature, as solubility generally decreases with temperature.[1]
-
-
Inhibition of Nucleation: Impurities in the mixture can prevent the formation of crystal nuclei.[1]
Question 2: The yield of the desired diastereomeric salt is very low. How can this be improved?
Answer:
A low yield suggests that a substantial amount of the target diastereomer remains in the mother liquor. This can be due to suboptimal solubility, equilibrium limitations, or premature isolation of the crystals.[1]
Possible Causes and Solutions:
-
Suboptimal Solubility: The desired salt has a relatively high solubility in the solvent.
-
Equilibrium Limitations: The separation may be constrained by the eutectic point of the diastereomers.[1]
-
Premature Isolation: The crystallization process was halted before reaching equilibrium.
-
Solution: Increase the crystallization time to allow for maximum crystal formation.
-
-
Recycle Mother Liquor: The unreacted desired enantiomer in the mother liquor can be recovered.
-
Solution: If possible, racemize the unwanted enantiomer in the mother liquor and recycle it in a subsequent resolution.[1]
-
Question 3: The product is "oiling out" or forming an amorphous solid instead of crystals. What is the cause and how can it be resolved?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase. This is often a result of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[1]
Possible Causes and Solutions:
-
High Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation.
-
Solution 1: Reduce Supersaturation: Use a more dilute solution.[1]
-
Solution 2: Slower Cooling Rate: Employ a much slower and more controlled cooling profile.[1]
-
Solution 3: Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature.[1][2]
-
-
High Crystallization Temperature: The temperature is too high for stable crystal formation.
-
Solution: Identify a solvent system that allows for crystallization to occur at a lower temperature.[1]
-
-
Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation.
-
Solution: Ensure proper and consistent agitation throughout the crystallization process.[1]
-
Question 4: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?
Answer:
Co-crystallization of both diastereomers indicates a small difference in their solubilities in the chosen solvent system.
Possible Causes and Solutions:
-
Small Solubility Difference: The chosen solvent does not provide sufficient differentiation between the solubilities of the diastereomeric salts.
-
Solution: Conduct a thorough solvent screening to find a solvent or solvent mixture that maximizes the solubility difference.
-
-
Formation of a Solid Solution: The undesired diastereomer is incorporated into the crystal lattice of the desired one.
-
Solution: This is a more challenging issue that may require exploring different resolving agents or employing techniques like preferential crystallization if applicable.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of Potassium L-tartrate in this process?
Potassium L-tartrate is a salt of L-tartaric acid. L-tartaric acid is a chiral resolving agent commonly used to separate racemic mixtures of basic compounds.[3] It reacts with the enantiomers of the racemic base to form two different diastereomeric salts, which have distinct physical properties, such as solubility, allowing for their separation by crystallization.[3] Using a salt like potassium L-tartrate may influence the pH and ionic strength of the solution, which can in turn affect the crystallization process.
Q2: How do I choose the right solvent for my crystallization?
The ideal solvent should dissolve the racemic compound and the resolving agent, but exhibit a significant difference in solubility for the two resulting diastereomeric salts.[2] A systematic solvent screening with a range of solvents (polar, non-polar, protic, and aprotic) and their mixtures is the most effective approach to identify the optimal solvent system.[2]
Q3: What is the optimal molar ratio of the racemic compound to the resolving agent?
A 1:1 molar ratio is a common starting point. However, the optimal stoichiometry can vary and should be experimentally determined. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the selectivity of the crystallization.[1]
Q4: How critical is the cooling rate during crystallization?
The cooling rate is a critical parameter. A slow, controlled cooling rate generally promotes the growth of larger, purer crystals. Rapid cooling can lead to high supersaturation, which may cause the product to oil out or result in the co-crystallization of both diastereomers, leading to lower purity.[1]
Q5: What is seeding and why is it important?
Seeding is the process of adding a small quantity of pure crystals of the desired diastereomer to the supersaturated solution.[1] This induces crystallization in a controlled manner, promoting the formation of the desired crystal form and can be crucial when spontaneous nucleation is difficult.
Data Presentation
Table 1: Example of Resolving Agent and Solvent Screening Data
| Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| L-Tartaric Acid | Water/Ethanol (1:1) | 60 | 95 |
| L-Tartaric Acid | Methanol | 55 | 92 |
| (R)-Mandelic Acid | Ethanol | 45 | 85 |
| (R)-Mandelic Acid | Isopropanol | 52 | 90 |
Note: This table presents illustrative data. Actual results will vary depending on the specific racemic compound and experimental conditions.
Table 2: Effect of Cooling Rate on Yield and Purity
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| 20 | 50 | 45 | 88 |
| 10 | 150 | 58 | 92 |
| 5 | 300 | 65 | 95 |
| 1 | 500 | 62 | 96 |
Note: This table illustrates the general trend that slower cooling rates tend to improve crystal size and purity, though yield may plateau or slightly decrease with very slow cooling due to extended time in solution.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic compound (1.0 equivalent) and Potassium L-tartrate (or L-tartaric acid, 0.5-1.0 equivalent) in the chosen solvent at an elevated temperature until a clear solution is obtained.
-
Filtration (Optional): If any particulate matter is present, filter the hot solution through a pre-warmed filter to remove insoluble impurities.[2]
-
Cooling: Allow the solution to cool slowly and in a controlled manner. A programmed cooling ramp is recommended.
-
Seeding (Optional): Once the solution reaches a state of supersaturation (typically a few degrees below the dissolution temperature), add a small amount (0.1-1% by weight) of seed crystals of the desired diastereomeric salt.
-
Maturation: Stir the resulting slurry at the final crystallization temperature for a period to allow the system to reach equilibrium.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven) to a constant weight.
-
Analysis: Analyze the crystals for yield and diastereomeric excess (e.g., by HPLC or NMR).
Protocol 2: Solvent Screening for Optimal Crystallization
-
Preparation: In a series of small vials, place a known amount of the racemic compound and the resolving agent.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture and heat to dissolve the solids.
-
Observation: Observe the vials as they cool to room temperature and then further to a reduced temperature (e.g., 4°C).
-
Evaluation: Note which solvents result in the formation of crystalline material.
-
Analysis: If crystals are formed, isolate them and analyze for yield and diastereomeric excess to identify the most promising solvent system.
Mandatory Visualization
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for low crystallization yield.
References
Troubleshooting unexpected pH shifts in Potassium L-tartaric acid buffer solutions.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing unexpected pH shifts in potassium L-tartaric acid buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why doesn't the pH of my freshly prepared buffer match the theoretical value?
A: Several factors can cause an initial pH mismatch:
-
Inaccurate Measurements: Ensure precise weighing of L-tartaric acid and its potassium salt. Use calibrated balances and volumetric flasks for accurate concentrations.
-
Reagent Purity and Hydration: Use high-purity reagents. The hydration state of the potassium salt (e.g., anhydrous vs. hydrated) must be accounted for in molar mass calculations.
-
Temperature Effects: The pKa values of tartaric acid are temperature-dependent. Prepare and measure the pH of your buffer at the temperature at which it will be used.[1][2] A buffer prepared at 25°C will have a different pH at 4°C or 37°C.
-
pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh, NIST-traceable standards that bracket your target pH.[1]
-
Water Quality: Use deionized or distilled water with low conductivity. Dissolved impurities or CO2 in the water can affect the initial pH.[3]
Q2: I observed crystal formation in my buffer, and the pH changed. What happened?
A: This is likely due to the precipitation of potassium bitartrate (B1229483) (potassium hydrogen tartrate, KHT).
-
Low Solubility: KHT has limited solubility in water, which decreases significantly at lower temperatures and in the presence of organic solvents like ethanol.[4][5][6] Storing the buffer at a lower temperature than its preparation temperature can cause supersaturation and precipitation.
-
Equilibrium Shift: The precipitation of KHT (HT⁻) removes it from the solution, shifting the acid-base equilibrium. For a typical tartaric acid buffer (H₂T ⇌ H⁺ + HT⁻), the removal of HT⁻ will cause the equilibrium to shift to the right, releasing more H⁺ and thus lowering the pH . The magnitude of this shift depends on the initial pH and buffer concentration.[4]
Q3: My buffer's pH is drifting downwards over time. What are the common causes?
A: A downward pH drift (becoming more acidic) is typically caused by:
-
Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially those near neutral pH.[2][7] Their metabolic byproducts are often acidic, causing the pH to drop.[8]
-
Absorption of Atmospheric CO₂: Carbon dioxide from the air can dissolve in the buffer to form carbonic acid (H₂CO₃). This is more significant in buffers with a pH above 7 but can have a minor effect on acidic buffers over long periods of storage in unsealed containers.[9][10]
-
Precipitation: As explained in Q2, if potassium bitartrate precipitates from the solution, it can cause a decrease in pH.[4]
Q4: My buffer's pH is drifting upwards. What could be the reason?
A: An upward pH drift (becoming more basic) is less common for acidic buffers but can occur due to:
-
Interaction with Containers: Storing acidic buffers in containers made of low-quality glass or certain plastics can lead to leaching of basic impurities over time, which can neutralize the acid and raise the pH.[2]
-
Specific Microbial Activity: While less common, some microbes can consume the acidic components of the buffer, leading to an increase in pH.
-
Evaporation: If water evaporates from the solution, the concentration of the buffer salts will increase. This can cause a slight shift in pH depending on the specific equilibrium and ionic strength effects.
Q5: How does temperature impact the pH of my potassium L-tartrate buffer?
A: Temperature affects the buffer's pH by altering the acid dissociation constants (pKa) of tartaric acid. For L-tartaric acid, the pKa values at 25°C are approximately pKa1 = 2.98 and pKa2 = 4.34.[11][12] An increase in temperature generally increases the degree of ionization for weak acids, which leads to a lower pKa value and a corresponding decrease in the buffer's pH.[9] It is crucial to standardize the temperature for buffer preparation and use.[1]
Q6: Can my experimental sample affect the buffer's pH?
A: Yes. The introduction of a sample can alter the buffer's pH if:
-
The sample itself is acidic or basic: If the sample has a pH outside the buffer's effective range, it can overwhelm the buffer's capacity.
-
The sample contains metal ions: Tartrate is a known chelating agent and can form complexes with various metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).[13][14][15] This complexation can remove tartrate ions from the solution, disrupting the acid-base equilibrium and causing a pH shift.
Troubleshooting Guides
Logical Troubleshooting Workflow
Use the following workflow to diagnose the root cause of an unexpected pH shift.
L-Tartaric Acid Equilibria
Understanding the equilibria of the diprotic L-tartaric acid (H₂T) is key to troubleshooting. The buffer's pH depends on the ratio of these species.
Data Presentation
Table 1: Physicochemical Properties of L-Tartaric Acid Buffer Components
| Parameter | L-Tartaric Acid (H₂C₄H₄O₆) | Potassium Bitartrate (KHC₄H₄O₆) |
| Molar Mass | 150.09 g/mol | 188.18 g/mol |
| pKa₁ (at 25°C) | ~2.98[11] | - |
| pKa₂ (at 25°C) | ~4.34[11] | - |
| Solubility in Water | Very soluble (139 g/100 mL at 20°C)[11] | Low solubility (0.57 g/100 mL at 20°C; 6.1 g/100 mL at 100°C)[6] |
| pH of 0.1N Solution | 2.2 (at 25°C)[11] | ~3.56 (saturated solution at 25°C)[16][17] |
Table 2: Common Causes of pH Shifts and Corrective Actions
| Issue | Common Cause(s) | Direction of pH Shift | Corrective Action(s) |
| Precipitation | Storing buffer below its preparation temperature. | Downward (more acidic) | Prepare and store the buffer at the same temperature. If refrigeration is necessary, prepare a less concentrated buffer. |
| Microbial Growth | Improper storage, lack of sterilization. | Typically Downward | Prepare fresh buffer, filter-sterilize (0.22 µm filter), store at 4°C, and consider adding a preservative like sodium azide (B81097) if compatible with the application.[18] |
| Temp. Fluctuation | Measuring pH at a different temperature than preparation. | Varies (usually downward with increased temp) | Always measure and adjust pH at the final working temperature.[2] |
| Inaccurate Prep | Weighing errors, pH meter miscalibration. | Varies | Recalibrate pH meter, use analytical balances, re-prepare the buffer carefully following a protocol.[19] |
| Contamination | CO₂ absorption, leaching from container. | Downward (CO₂) or Upward (leaching) | Keep buffer containers tightly sealed. Use high-quality, inert storage bottles (e.g., borosilicate glass).[2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Saturated Potassium Bitartrate Buffer (pH ≈ 3.56 at 25°C)
This protocol is based on the NIST primary standard buffer.[16][17]
-
Objective: To create a highly reproducible reference buffer.
-
Materials:
-
Potassium Bitartrate (Potassium Hydrogen Tartrate, KHT), high-purity or NIST-traceable grade.
-
High-purity, deionized water (conductivity < 2 µS/cm).
-
-
Procedure:
-
Add an excess of Potassium Bitartrate to a clean borosilicate glass bottle (approximately 1-2 grams per 100 mL of water).
-
Add the deionized water.
-
Seal the bottle tightly and shake vigorously for at least 3 minutes at a controlled temperature of 25°C.
-
Allow the excess solid to settle to the bottom.
-
Carefully decant or filter the clear, supernatant solution for use. Do not add water to the remaining solid to make more buffer, as the volume is critical for saturation.
-
The pH of this saturated solution at 25°C will be approximately 3.557.[16]
-
Protocol 2: Preparation of a 0.1 M Potassium L-Tartrate Buffer (Target pH = 3.5)
This protocol uses the Henderson-Hasselbalch equation for a diprotic acid to achieve a specific pH.[20][21]
-
Objective: To create a buffer of a specific molarity and pH.
-
Materials:
-
L-Tartaric Acid (FW: 150.09 g/mol ).
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 1 M solution.
-
High-purity, deionized water.
-
Calibrated pH meter and magnetic stirrer.
-
-
Calculations (Henderson-Hasselbalch):
-
The target pH of 3.5 is between pKa₁ (2.98) and pKa₂ (4.34), so the primary equilibrium is H₂T ⇌ H⁺ + HT⁻.
-
Use the equation: pH = pKa₁ + log([HT⁻]/[H₂T]).
-
3.5 = 2.98 + log([HT⁻]/[H₂T])
-
0.52 = log([HT⁻]/[H₂T])
-
[HT⁻]/[H₂T] = 10^0.52 ≈ 3.31
-
Since [H₂T] + [HT⁻] = 0.1 M, we can solve for the concentrations: [H₂T] ≈ 0.023 M and [HT⁻] ≈ 0.077 M.
-
-
Procedure:
-
To prepare 1 L of buffer, dissolve 0.1 moles of L-Tartaric Acid (15.01 g) in ~800 mL of deionized water in a 1 L beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Slowly add the 1 M KOH (or NaOH) solution dropwise while monitoring the pH. The HT⁻ species is formed by neutralizing H₂T.
-
Continue adding the base until the pH meter reads exactly 3.50.
-
Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.
-
Carefully add deionized water to bring the final volume to the 1.0 L mark. Mix thoroughly.
-
Confirm the final pH. Store in a tightly sealed, appropriate container at the desired temperature.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. phionics.com [phionics.com]
- 4. awri.com.au [awri.com.au]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. vason.com [vason.com]
- 7. Effect of microbial contamination and pH changes in storage solutions during in vitro assays of bonding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9.5 The Effects of pH on Microbial Growth – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. L-Tartaric Acid [drugfuture.com]
- 12. mpbio.com [mpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tartaric acid - Wikipedia [en.wikipedia.org]
- 16. Potassium hydrogen tartrate certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. quora.com [quora.com]
- 19. goldbio.com [goldbio.com]
- 20. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. homework.study.com [homework.study.com]
Optimizing the concentration of Potassium L-tartaric acid for effective chiral resolution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Potassium L-tartaric acid for effective chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using Potassium L-tartrate?
A1: Chiral resolution with Potassium L-tartrate is based on the formation of diastereomeric salts. The chiral L-tartrate anion reacts with a racemic mixture (e.g., a racemic amine or alcohol) to form two diastereomers. These diastereomers have different physical properties, most importantly, different solubilities in a specific solvent. This solubility difference allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Subsequently, the desired enantiomer is recovered from the isolated diastereomeric salt.[1][2][3][4][5]
Q2: How does the concentration of Potassium L-tartrate affect the resolution process?
A2: The concentration, or more accurately, the molar ratio of Potassium L-tartrate to the racemic compound, is a critical factor influencing both the yield and the enantiomeric excess (e.e.) of the resolved product. An optimal ratio facilitates the selective precipitation of the less soluble diastereomeric salt. While a 1:1 molar ratio is a common starting point, the ideal ratio can vary significantly depending on the specific substrate and solvent system. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be effective.[6][7][8][9]
Q3: What is the maximum theoretical yield for a classical chiral resolution?
A3: For a classical resolution by diastereomeric salt formation, the maximum theoretical yield for the recovery of a single enantiomer is 50% of the initial amount of that enantiomer in the racemic mixture.[3][5]
Q4: How do I choose an appropriate solvent for the resolution?
A4: Solvent selection is crucial for successful chiral resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts at a given temperature. A good practice is to screen a range of solvents with varying polarities. The solvent should ideally dissolve both diastereomers at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling.
Q5: What are "solid solutions" and how do they impact chiral resolution?
A5: A solid solution is a crystalline material where the crystal lattice of one diastereomer can accommodate the other, leading to co-crystallization. The formation of solid solutions is a significant challenge as it results in poor enantiomeric excess of the crystallized product. Overcoming this often requires a thorough investigation of the ternary phase diagram of the diastereomeric salts and the solvent to identify conditions that favor the crystallization of a single diastereomer.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No crystallization or very low yield of diastereomeric salt. | The diastereomeric salt is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Screen for a different solvent system. |
| Low enantiomeric excess (e.e.) in the crystallized product. | - Formation of a solid solution.- Co-precipitation of the more soluble diastereomer.- Insufficient number of recrystallizations. | - Perform multiple recrystallizations of the diastereomeric salt.- Analyze the ternary phase diagram to optimize crystallization conditions.- Experiment with different solvents or solvent mixtures.- Adjust the molar ratio of the resolving agent. |
| The isolated solid is oily or has a low melting point. | - The diastereomeric salt may be impure or not fully formed.- Presence of residual solvent. | - Ensure the purity of the starting racemic compound and Potassium L-tartrate.- Verify the stoichiometry of the salt formation.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Dry the crystals thoroughly under vacuum. |
| Difficulty in recovering the resolved enantiomer from the salt. | - Incomplete liberation of the enantiomer from the diastereomeric salt. | - Use a stronger acid or base to break the salt.- Increase the reaction time or temperature for salt cleavage.- Ensure efficient extraction of the liberated enantiomer into an appropriate organic solvent. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the chiral resolution of a racemic amine using L-(+)-tartaric acid (the acidic form of potassium L-tartrate is often used for initial salt formation).
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.[6]
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
To improve diastereomeric purity, recrystallize the collected crystals from a suitable solvent. The progress can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.[6]
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise until the solution is basic (pH > 10) to deprotonate the amine and break the salt.[6]
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.[6]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess (e.e.):
-
The e.e. of the resolved amine should be determined using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.[6]
Data Presentation
The optimal concentration of Potassium L-tartrate is highly dependent on the specific racemic compound and the solvent system used. The following table summarizes data from various studies to provide a starting point for optimization.
| Racemic Compound | Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| N-methylamphetamine | (2R,3R)-Tartaric acid | 0.25 | Supercritical CO₂ | - | < 5 | [11] |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | 0.25 | Supercritical CO₂ | - | 82.5 | [11] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | 0.25 | Supercritical CO₂ | - | 57.9 | [11] |
| 1-phenyl-2-propanamine | (+)-Tartaric acid (R,R) | 1.0 | Methanol | - | - | [12] |
| Pregabalin | L-Tartaric acid | 1.0 | Water | 43-50 | - | [13][14] |
| Apremilast (B1683926) intermediate | (R,R)-4-chlorotartranilic acid | 0.4 - 1.0 (0.5-0.65 preferred) | - | up to 95 | > 99 | [9] |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Logical flow for troubleshooting low enantiomeric excess.
References
- 1. quora.com [quora.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion | MDPI [mdpi.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Preventing agglomeration and twinning during Potassium L-tartaric acid crystal growth.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with agglomeration and twinning during the crystal growth of Potassium L-Tartaric acid.
Troubleshooting Guide
Issue 1: Excessive Crystal Agglomeration
Agglomeration, the formation of crystal clusters, can impact purity, particle size distribution, and downstream processing.
Question: My Potassium L-tartrate crystals are heavily agglomerated. What are the potential causes and how can I prevent this?
Answer:
Crystal agglomeration is often a result of high supersaturation levels, rapid crystal nucleation, and insufficient agitation. Here are the key factors and troubleshooting steps:
-
Supersaturation Control: High supersaturation is a primary driver of agglomeration.[1][2] A slower, more controlled rate of supersaturation is recommended.
-
Cooling Rate: Rapid cooling leads to high supersaturation and increased agglomeration.[1] Employ a slower, controlled cooling profile.
-
Solvent/Antisolvent Addition: If using an antisolvent, add it slowly and at a controlled rate to maintain a lower level of supersaturation.
-
-
Seeding: The introduction of seed crystals is a powerful method to control crystallization and can significantly reduce agglomeration by providing surfaces for controlled growth rather than spontaneous nucleation.
-
Agitation: Inadequate mixing can lead to localized areas of high supersaturation and increase the likelihood of crystal collision and agglomeration.
-
Ensure consistent and appropriate agitation throughout the crystallization process. The optimal agitation rate will depend on the vessel geometry and scale.[3]
-
-
Additives: Certain additives can inhibit agglomeration by adsorbing to the crystal surface.
-
Sonocrystallization: The application of ultrasound can prevent agglomeration by breaking up crystal clusters as they form.[7][8][9]
Issue 2: Presence of Twinned Crystals
Twinning is a specific type of crystalline defect where two or more crystals share some of the same crystal lattice points in a symmetrical manner. This can affect the physical properties of the crystals.
Question: I am observing twinned crystals in my Potassium L-tartrate product. What causes twinning and how can I minimize it?
Answer:
Twinning in crystals can be influenced by factors such as impurities, the level of supersaturation, and the solvent system.
-
Purity of Starting Material: Impurities can sometimes promote the formation of twinned crystals. Ensure high purity of the Potassium L-tartrate and the solvent used.
-
Solvent System: The choice of solvent can influence crystal habit and the propensity for twinning. Experimenting with different solvent systems or co-solvents may help to reduce twinning.
-
Supersaturation Level: High levels of supersaturation can sometimes lead to the formation of crystal defects, including twinning. A lower, more controlled supersaturation level is advisable.
-
Additives: Specific additives can sometimes influence crystal habit and reduce twinning. While literature on specific additives for preventing twinning in Potassium L-tartrate is sparse, exploring additives known to modify crystal habits in similar systems may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of Potassium L-tartrate?
A1: The solubility of Potassium L-tartrate is dependent on the solvent and temperature. In water, its solubility is approximately 5.11 g/L at 20°C.[10] The solubility decreases significantly in the presence of ethanol.[5][11]
Q2: How does pH affect the crystallization of Potassium L-tartrate?
A2: pH plays a crucial role in the crystallization of Potassium L-tartrate as it influences the equilibrium between tartaric acid, bitartrate (B1229483), and tartrate ions.[11] Precipitation of potassium bitartrate is influenced by and, in turn, influences the pH of the solution.[11]
Q3: Can I use seeding to control crystal size?
A3: Yes, seeding is a highly effective method for controlling crystal size. The size and quantity of the seed crystals can influence the final particle size distribution.[3] Using a larger quantity of smaller seed crystals will generally result in a smaller average crystal size in the final product.
Q4: Are there any analytical techniques to characterize agglomeration and twinning?
A4: Yes, several techniques can be used:
-
Microscopy: Optical microscopy and Scanning Electron Microscopy (SEM) are direct methods to visually inspect for agglomeration and twinning.
-
Particle Size Analysis: Techniques like laser diffraction can provide a particle size distribution, where a broad or multimodal distribution may indicate agglomeration.
-
X-ray Diffraction (XRD): Single crystal XRD can definitively identify twinning.[12] Powder XRD can also indicate changes in crystallinity that may be related to defects.[13]
Data Presentation
Table 1: Effect of Cooling Mode on Potassium L-Tartrate Crystal Yield and Size
| Cooling Mode | Final Temperature (°C) | Batch Time (min) | Total Crystal Mass (g) | Mean Particle Size (µm) |
| Mode A (Natural Cooling) | ~25 | 35 | 15.8 | 110 |
| Mode B (Controlled Cooling to 35°C, then 12°C) | 12 | 35 | 17.2 | 125 |
| Mode C (Controlled Cooling to 50°C, then 12°C) | 12 | 35 | 18.1 | 130 |
| Mode E (Rapid Cooling to 12°C) | 12 | 30 | 18.5 | 140 |
Data adapted from a study on unseeded batch crystallization of potassium hydrogen tartrate.[14]
Table 2: Qualitative Effect of Additives on Potassium L-Tartrate Crystallization
| Additive | Concentration | Effect on Crystal Growth | Impact on Agglomeration |
| Carboxymethylcellulose (CMC) | Low (mg/L range) | Inhibits crystal growth | Reduces agglomeration |
| Mannoproteins | 100-200 mg/L | Delays and arrests crystal growth | Reduces agglomeration |
| Metatartaric Acid | 50-100 mg/L | Inhibits crystal growth by coating nuclei | Reduces agglomeration |
This table provides a qualitative summary based on literature in enology, which can be a starting point for research applications.[3][4][15]
Experimental Protocols
Protocol 1: Controlled Cooling Recrystallization of Potassium L-Tartrate
Objective: To obtain non-agglomerated, single crystals of Potassium L-tartrate through a controlled cooling process.
Materials:
-
Impure Potassium L-tartrate
-
High-purity solvent (e.g., deionized water, or a water/ethanol mixture)
-
Crystallization vessel with a temperature controller and stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolution: Prepare a saturated solution of Potassium L-tartrate in the chosen solvent at an elevated temperature (e.g., 70-80°C). Ensure all solids are completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 5-10°C/hour) while maintaining gentle agitation. A slower cooling rate generally promotes the growth of larger, more perfect crystals and reduces agglomeration.
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small quantity of finely milled, high-purity Potassium L-tartrate seed crystals.
-
Crystal Growth: Continue the controlled cooling to the final crystallization temperature (e.g., 10-20°C).
-
Aging: Hold the crystal slurry at the final temperature for a period (e.g., 2-4 hours) to allow for further crystal growth and to reach equilibrium.
-
Filtration and Washing: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Sonocrystallization of Potassium L-Tartrate
Objective: To produce fine, non-agglomerated Potassium L-tartrate crystals using ultrasound-assisted crystallization.
Materials:
-
Same as Protocol 1
-
Ultrasonic probe or bath
Procedure:
-
Dissolution: Prepare a saturated solution as described in Protocol 1.
-
Cooling and Sonication: Begin cooling the solution. Apply ultrasound at a specific frequency and power once the solution becomes supersaturated. The sonication can be applied continuously or in pulses.
-
Crystal Formation: The ultrasound will induce rapid nucleation, leading to the formation of small crystals. The cavitation effects will also help to break up any agglomerates that form.
-
Continue Cooling: Continue cooling to the final temperature while sonication is applied.
-
Filtration, Washing, and Drying: Follow the same steps as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for agglomeration and twinning.
Caption: General experimental workflow for recrystallization.
References
- 1. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. enology.fst.vt.edu [enology.fst.vt.edu]
- 4. uu.nl [uu.nl]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vason.com [vason.com]
- 11. awri.com.au [awri.com.au]
- 12. sphinxsai.com [sphinxsai.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 15. enology.fst.vt.edu [enology.fst.vt.edu]
Identifying and removing impurities from commercial Potassium L-tartaric acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial Potassium L-tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound (also known as potassium bitartrate (B1229483) or cream of tartar) can contain various impurities depending on its manufacturing process and source.[1][2] Common impurities include:
-
Inorganic Salts: Chlorides, sulfates, and phosphates.[3]
-
Heavy Metals: Lead, arsenic, and mercury may be present in trace amounts.[3][4]
-
Organic Impurities: Oxalic acid and residual solvents from the purification process.[3]
-
Ammonia (B1221849): This is a specifically tested impurity in pharmacopeial monographs.[5][6]
-
Unreacted Starting Materials: Depending on the synthesis route, this could include tartaric acid or other potassium salts.[7][8]
-
Coloring Agents: Crude tartar, a byproduct of winemaking from which potassium bitartrate is often sourced, can contain organic coloring matter.[9]
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Ion Chromatography (IC): A sensitive method for determining anionic impurities like chlorides and sulfates, as well as ammonia.[5][6][10]
-
High-Performance Liquid Chromatography (HPLC): Effective for the quantification of organic impurities and for assessing the overall purity of tartaric acid.[11][12][13]
-
Atomic Absorption Spectroscopy (AAS): Used for the determination of heavy metal impurities.[14]
-
Titration: A classical method to determine the overall tartrate content, which can indicate the presence of non-tartrate impurities if the assay value is low.[1][10]
Q3: What is a reliable method for purifying commercial this compound in a laboratory setting?
A3: Recrystallization is a common and effective method for purifying this compound.[7] This process involves dissolving the compound in a suitable solvent (typically distilled water) at an elevated temperature to create a saturated solution, followed by cooling to allow the purified product to crystallize, leaving impurities behind in the mother liquor. For colored impurities, treatment with activated carbon can be effective.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Assay Value (<99.5%) | Presence of significant amounts of inorganic or organic impurities. | Purify the material using recrystallization. See the detailed protocol below. |
| Discolored (e.g., yellowish) Crystals | Presence of organic coloring matter from the raw material (crude tartar). | During the recrystallization process, treat the hot solution with activated carbon to adsorb the colored impurities before filtration.[15] |
| Incomplete Precipitation During Purification | The solution is not sufficiently supersaturated, or the cooling process is too rapid. | Ensure the initial solution is fully saturated at the higher temperature. Allow the solution to cool slowly to form larger, purer crystals. |
| Presence of Heavy Metals Above Acceptable Limits | Contamination from raw materials or processing equipment. | While recrystallization can reduce heavy metal content, specialized ion-exchange methods may be necessary for stringent requirements. |
| High Levels of Ammonia Detected | Inadequate purification during the manufacturing process. | Ion chromatography can be used to quantify the ammonia level.[5] Recrystallization should reduce the concentration of this impurity. |
Experimental Protocols
Protocol 1: Identification of Ammonia Impurity by Ion Chromatography
This protocol is based on the method described for potassium bitartrate.[5]
-
Preparation of Standard Solution:
-
Prepare a stock solution of ammonium (B1175870) chloride in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/L to 1 mg/L.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve 1.0 g of the this compound sample in 100 mL of deionized water to create a 10 g/L stock solution.
-
Further dilute this stock solution to a suitable concentration for analysis (e.g., 1000 mg/L).[5]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the ammonia concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Purification of this compound by Recrystallization
This is a general laboratory procedure for purification.
-
Dissolution:
-
In a beaker, add 100 g of commercial this compound to 250 mL of distilled water. The solubility increases significantly with temperature.[7]
-
Heat the suspension on a hot plate with stirring until the solid is completely dissolved. Add more water if necessary to achieve full dissolution at boiling temperature.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add 1-2 g of activated carbon.
-
Stir the mixture for 5-10 minutes to allow for the adsorption of colored impurities.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus using a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Filter the hot solution to remove the activated carbon (if used) and any insoluble impurities.
-
-
Crystallization:
-
Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature.
-
For maximum yield, place the beaker in an ice bath for 30-60 minutes to further decrease the solubility and promote crystallization.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Data Summary
The following table summarizes typical impurity limits for high-purity Potassium L-tartrate, based on pharmacopeial specifications.
| Impurity | Analytical Method | Typical Limit | Reference |
| Assay | Titration | 99.5-100.5% | [3] |
| Ammonia | Ion Chromatography | ≤ 0.01% | [5] |
| Heavy Metals (as Pb) | AAS / ICP-MS | ≤ 0.001% | [3] |
| Oxalic Acid | HPLC / Titration | ≤ 0.05% | [3] |
| Chloride (Cl-) | Ion Chromatography | ≤ 500 mg/kg | [3] |
| Sulfate (SO₄²⁻) | Ion Chromatography | ≤ 100 mg/kg | [3] |
| Loss on Drying | Gravimetric | ≤ 0.2% | [3] |
Visualizations
Experimental Workflow for Purification and Analysis
References
- 1. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. L-酒石酸二氢钾 puriss., meets analytical specification of Ph.Eur., BP, FCC, 99.5-100.5% (related to dried substance) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Potassium D,L-tartrate | OIV [oiv.int]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ammonium impurities in potassium bitartrate | Metrohm [metrohm.com]
- 7. POTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 8. Learn About the Preparation of Potassium Tartrate [unacademy.com]
- 9. US919049A - Process of purifying potassium bitartrate. - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. fao.org [fao.org]
- 15. US6534678B1 - Process for producing tartaric acid from a raw material containing potassium hydrogentartrate - Google Patents [patents.google.com]
Effect of temperature and cooling rate on Potassium L-tartaric acid crystal morphology.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Potassium L-tartaric acid (also known as potassium hydrogen tartrate or potassium bitartrate). The content focuses on the effects of temperature and cooling rate on crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary driver for the crystallization of Potassium L-tartrate?
A1: The primary driving force for crystallization is supersaturation.[1] Potassium L-tartrate is less soluble at lower temperatures.[1] Therefore, cooling a saturated solution creates a supersaturated state, which is essential for both the initial formation of crystal nuclei and their subsequent growth.[1]
Q2: How does temperature affect the crystallization process?
A2: Temperature has a dual effect on crystallization kinetics. Lowering the temperature increases the supersaturation level, which is the thermodynamic driving force for crystallization. However, it also slows down molecular diffusion rates, creating a kinetic barrier to the crystal growth process.[1] Prolonged exposure to low temperatures (e.g., below 4°C) facilitates gradual crystal growth by maintaining a state of sustained supersaturation.[1]
Q3: What is the general effect of the cooling rate on crystal size?
A3: The cooling rate significantly influences the final crystal size distribution. Generally, a slower cooling rate allows for a longer period of crystal growth at a lower supersaturation level, which tends to produce larger crystals.[2][3] Conversely, rapid cooling can lead to a rapid increase in supersaturation, promoting extensive secondary nucleation and resulting in a larger number of smaller crystals.[2]
Q4: Can the crystal shape (morphology) be controlled by the cooling rate?
A4: Yes, the cooling rate is a key parameter in controlling crystal morphology.[4] For many crystalline materials, slow cooling rates favor the formation of well-defined, polyhedral (euhedral) crystals. As the cooling rate increases, the morphology can transition to tabular, hopper, skeletal, or dendritic forms due to competition between the growth of different crystal faces.[4] For instance, in some systems, rapid cooling leads to preferential growth in one direction, resulting in needle-like (acicular) crystals.
Q5: What are the main phases of Potassium L-tartrate crystallization?
A5: The crystallization process occurs in two main phases: the induction phase and the crystallization phase. The induction phase involves the formation of stable crystal nuclei, which is prompted by chilling the solution. This is followed by the crystallization phase, where these nuclei grow and develop into larger crystals.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation or very slow crystallization | Insufficient Supersaturation: The solution may not be adequately saturated at the initial temperature, or the final temperature is not low enough. | - Ensure the initial solution is fully saturated at the starting temperature. - Decrease the final cooling temperature to increase the supersaturation driving force.[1] |
| Presence of Inhibitors: Colloidal substances or other impurities in the solution can adsorb onto crystal nuclei and inhibit their growth. | - Purify the starting material if possible. - In some applications, specific fining agents can be used to remove inhibitory proteins or polyphenols. | |
| Temperature Fluctuations: Inconsistent cooling can disrupt the formation of stable nuclei.[5] | - Use a precisely controlled cooling bath or crystallizer to ensure a stable and consistent cooling profile.[5] | |
| Formation of very fine, powder-like crystals | High Nucleation Rate: The cooling rate is too fast, leading to a rapid increase in supersaturation which favors nucleation over crystal growth. | - Decrease the cooling rate. A slower, more controlled cooling profile maintains a lower supersaturation level, allowing existing crystals to grow larger rather than forming many new nuclei.[6] - Consider implementing a seeded crystallization approach. Adding seed crystals bypasses the primary nucleation stage and promotes growth on existing surfaces. |
| Wide distribution of crystal sizes | Secondary Nucleation: At low seed concentrations or with rapid cooling, collisions between crystals, the stirrer, and the crystallizer walls can generate new nuclei, leading to a bimodal or wide size distribution.[2] | - Optimize the stirring rate to ensure homogeneity without causing excessive crystal breakage. - Increase the concentration of seed crystals if using a seeded protocol.[2] - Employ a controlled, non-linear cooling profile that maintains supersaturation within the metastable zone. |
| Inconsistent crystal shape (habit) | Varying Supersaturation Levels: The crystal habit is highly dependent on the conditions under which it grows, particularly the level of supersaturation.[7] | - Precisely control the cooling profile to ensure reproducible supersaturation levels throughout the experiment.[7] - Ensure the starting concentration and solvent purity are consistent between batches. |
| Presence of Impurities: Even small amounts of impurities can selectively adsorb to specific crystal faces, altering their relative growth rates and changing the overall crystal habit. | - Use high-purity Potassium L-tartrate and solvent. - If specific habits are desired, targeted additives can be used as crystal habit modifiers.[7] |
Data Presentation
Table 1: Effect of Cooling Mode on Crystal Yield
This table summarizes experimental data on the total mass of Potassium L-tartrate crystals obtained using different cooling profiles. The experiments started with a 3L saturated solution (180g in 3L of water) cooled from 70°C to a final temperature of 12°C over a 30-minute period, with a constant stirring rate of 300 rpm.[6]
| Cooling Mode ID | Description | Final Crystal Mass (g) |
| A | Natural cooling at room temperature with stirring. | 13.0 |
| B | Cooling at room temperature to 35°C, then in a 12°C cooling bath. | 14.2 |
| C | Cooling at room temperature to 50°C, then in a 12°C cooling bath. | 13.5 |
| E | Direct introduction into a cooling bath set to 17°C. | 15.0 |
| F | Direct introduction into a cooling bath set to 12°C (Fastest Cooling). | 15.1 |
Data extracted from Kherici et al. (2015). The study notes that while the yield changed, only small differences in crystal properties (size distribution) were observed under these specific unseeded conditions.[6]
Experimental Protocols
Methodology for Unseeded Batch Cooling Crystallization
This protocol is based on the methodology described for studying the effect of different cooling profiles on Potassium L-tartrate crystallization.[6]
1. Equipment:
-
Jacketed glass crystallizer (e.g., 3 L capacity).
-
Temperature-controlled circulation bath connected to the crystallizer jacket.
-
Overhead stirrer with a suitable impeller (e.g., Rushton turbine).
-
PT100 temperature sensor for monitoring the solution temperature.
-
Data logging system to record temperature over time.
-
Filtration apparatus (e.g., Büchner funnel with vacuum).
-
Drying oven.
-
Particle size analyzer (e.g., laser diffraction).
-
Microscope for morphological analysis.
2. Procedure:
-
Solution Preparation: Prepare a saturated solution of Potassium L-tartrate in distilled water at an elevated temperature (e.g., 60 g/L at 85-100°C).
-
Hot Filtration: Filter the hot solution under vacuum to remove any insoluble impurities. Note that some initial crystallization may occur during this step as the solution cools.[6]
-
Crystallization:
-
Transfer the hot, filtered solution to the jacketed crystallizer.
-
Set the stirring rate to a constant speed (e.g., 300 rpm) to ensure good mixing without causing significant crystal breakage.[6]
-
Initiate the desired cooling profile by controlling the temperature of the circulation bath. The profile can be a simple single-step cooling, a multi-step cooling, or a linear/controlled rate cooling.
-
Log the solution temperature throughout the experiment (e.g., every 10 seconds).[6]
-
-
Crystal Harvesting: Once the final temperature is reached and the batch time is complete (e.g., 30 minutes), stop the stirring and immediately filter the crystal slurry to separate the crystals from the mother liquor.
-
Drying and Analysis:
-
Wash the collected crystals with a small amount of cold solvent.
-
Dry the crystals in an oven at a suitable temperature.
-
Weigh the final dried product to determine the crystal yield.
-
Analyze the crystal size distribution using a particle size analyzer.
-
Observe the crystal morphology (shape, habit, agglomeration) using optical or scanning electron microscopy.
-
Visualizations
Caption: Experimental workflow for Potassium L-tartrate crystallization.
Caption: Key parameter relationships in crystallization.
References
- 1. Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials | MDPI [mdpi.com]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 7. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
Degradation pathways of Potassium L-tartaric acid in acidic or basic solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of potassium L-tartrate in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Potassium L-tartrate in an acidic solution?
A1: In acidic solutions, particularly at elevated temperatures, L-tartaric acid primarily undergoes dehydration and decarboxylation. At temperatures around 150°C, tartaric acid can lose water to form tartaric anhydride. If the temperature is raised to 200°C, decarboxylation occurs, yielding pyrotartaric acid.[1] This can be followed by further decomposition to pyruvic acid and subsequently acetic acid.[1] The presence of a strong acid catalyst can facilitate the formation of pyruvic acid from tartaric acid through a combination of dehydration and decarboxylation.
Oxidative degradation can also occur in acidic environments. In the presence of Fenton's reagent (hydrogen peroxide and a ferrous salt), L-(+)-tartaric acid is oxidized to produce dihydroxymalonic acid.[2]
Q2: What are the expected degradation products of Potassium L-tartrate in a basic solution?
A2: In a basic (alkaline) medium, the degradation of potassium L-tartrate is often oxidative. One studied pathway involves its oxidation by diperiodatocuprate(III) (DPC) in an aqueous alkaline solution.[3] In this reaction, the primary oxidation product identified is methanal (formaldehyde).[3] The reaction proceeds via a proposed mechanism involving a monoperiodatocuprate(III) intermediate.[3] Tartaric acid can also react with strong bases to form salts.[4]
Q3: What analytical techniques are recommended for monitoring the degradation of Potassium L-tartrate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying L-tartaric acid and its degradation products.[5][6][7] Typical methods utilize a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) adjusted to an acidic pH (e.g., 2.6) and an organic modifier like methanol (B129727) or acetonitrile.[5][7] Detection is commonly performed at a wavelength of around 210 nm.[5][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
-
Question: During my HPLC analysis of a tartaric acid solution subjected to acidic stress, I am observing unexpected peaks eluting at different retention times. What could these be?
-
Answer: Unexpected peaks in your chromatogram under acidic stress conditions likely correspond to degradation products.
-
Pyruvic Acid and Acetic Acid: If the sample was heated to high temperatures (above 165°C) in an acidic medium, you may be detecting pyruvic acid or even acetic acid.[1]
-
Dihydroxyfumaric Acid: If oxidizing agents like hydrogen peroxide were present, you might be observing dihydroxyfumaric acid.
-
Action Plan:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks to confirm their identity.
-
Optimize Separation: Adjust the mobile phase composition or gradient to achieve better separation between tartaric acid and its degradation products.
-
Review Stress Conditions: Ensure your stress conditions (temperature, acid concentration) are not excessively harsh, which could lead to secondary degradation products.
-
-
Issue 2: Poor Reproducibility of Degradation Results in Basic Solutions
-
Question: I am seeing inconsistent results when studying the degradation of potassium L-tartrate in a basic solution. What factors could be contributing to this?
-
Answer: Poor reproducibility in alkaline degradation studies can be due to several factors.
-
Oxygen Sensitivity: Oxidative degradation pathways are common in basic media. The amount of dissolved oxygen in your solution can significantly impact the reaction rate.
-
pH Fluctuation: The rate of degradation can be highly dependent on the pH. Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment.
-
Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions.[8]
-
Action Plan:
-
Control Atmosphere: To ensure consistent oxygen levels, consider purging your solutions with an inert gas like nitrogen or argon before and during the experiment.
-
Use a Reliable Buffer: Employ a buffer system appropriate for the target pH and ensure its concentration is adequate.
-
Use High-Purity Reagents: Utilize high-purity water and reagents to minimize metal ion contamination. Consider using a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Tartaric Acid Analysis
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., 4.6mm x 250mm, 5µm) | [5][7] |
| Mobile Phase | 0.01M Potassium Dihydrogen Phosphate (pH ~2.6 with Orthophosphoric Acid) | [5][7] |
| Flow Rate | 1.0 mL/min | [5][7] |
| Detection Wavelength | 210 nm | [5][7] |
| Injection Volume | 20 µL | [7] |
| Column Temperature | 30 °C | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Potassium L-Tartrate in Acidic Solution
Objective: To investigate the degradation of potassium L-tartrate under acidic conditions and identify potential degradation products.
Materials:
-
Potassium L-tartrate
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N (for neutralization)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of potassium L-tartrate (e.g., 1 mg/mL) in HPLC grade water.
-
Acidic Stress:
-
Neutralization: Cool the aliquot to room temperature and neutralize it with an equivalent amount of NaOH to a pH of approximately 7.
-
Sample Analysis:
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and neutralizing it without subjecting it to heat or acid.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks and quantify the loss of tartaric acid over time.
Protocol 2: Forced Degradation Study of Potassium L-Tartrate in Basic Solution
Objective: To investigate the degradation of potassium L-tartrate under basic conditions and identify potential degradation products.
Materials:
-
Potassium L-tartrate
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrochloric acid (HCl), 0.1 N and 1 N (for neutralization)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of potassium L-tartrate (e.g., 1 mg/mL) in HPLC grade water.
-
Basic Stress:
-
Neutralization: Cool the aliquot to room temperature and neutralize it with an equivalent amount of HCl to a pH of approximately 7.
-
Sample Analysis:
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and neutralizing it without subjecting it to heat or base.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks and quantify the loss of tartaric acid over time.
Visualizations
Caption: Degradation pathways of L-tartaric acid in acidic solutions.
Caption: Oxidative degradation pathway of L-tartaric acid in basic solutions.
Caption: General workflow for forced degradation studies of Potassium L-tartrate.
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. deogiricollege.org [deogiricollege.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. ijnrd.org [ijnrd.org]
- 8. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 9. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Issues of Diastereomeric Salts of Potassium L-Tartaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of diastereomeric salts of Potassium L-tartaric acid during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in chiral resolution?
Potassium L-tartrate is a readily available and effective chiral resolving agent.[1] It reacts with a racemic mixture of a chiral compound (often an amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.[2]
Q2: Why are my diastereomeric salts not crystallizing?
Failure to crystallize is a common issue and can be attributed to several factors:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the experimental temperature.
-
Inappropriate Solvent: The solvent may not be suitable for inducing crystallization of the specific diastereomeric salts.
-
Presence of Impurities: Impurities in the racemic compound, resolving agent, or solvent can inhibit nucleation and crystal growth.
Q3: What does it mean if my product "oils out" instead of crystallizing?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to very high supersaturation or the crystallization temperature being above the melting point of the solvated salt.
Q4: How can I improve the yield of the desired diastereomeric salt?
Low yield indicates that a significant amount of the target diastereomer remains in the mother liquor. Strategies to improve yield include:
-
Optimizing the solvent to further decrease the solubility of the desired salt.
-
Lowering the final crystallization temperature.
-
Recycling the mother liquor, which can involve racemization of the unwanted enantiomer and its re-introduction into the resolution process.
Q5: My crystallized product has low diastereomeric excess (d.e.). How can I improve its purity?
Low diastereomeric excess is often a result of the co-precipitation of the more soluble diastereomer. To improve purity:
-
Slower Cooling Rate: A slower cooling rate can provide better selectivity for the crystallization of the less soluble diastereomer.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.
-
Recrystallization: Purify the obtained crystals by one or more recrystallization steps.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: No Crystallization or Oily Precipitate
| Possible Cause | Troubleshooting Steps |
| High Solubility of Diastereomeric Salts | 1. Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent will have a significant solubility difference between the two diastereomers. 2. Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble to induce precipitation. |
| Insufficient Supersaturation | 1. Increase Concentration: Carefully evaporate a portion of the solvent to increase the salt concentration. 2. Lower Temperature: Reduce the crystallization temperature, as solubility generally decreases with temperature. |
| "Oiling Out" | 1. Reduce Supersaturation: Use a more dilute solution or a slower cooling rate. 2. Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature. 3. Agitation: Ensure proper stirring to promote crystallization over oiling out. |
| Inhibition by Impurities | 1. Purify Starting Materials: Ensure the racemic mixture and this compound are of high purity. 2. Use High-Purity Solvents: Traces of water or other impurities in the solvent can affect crystallization. |
Issue 2: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | Perform a systematic solvent screening to identify a solvent that minimizes the solubility of the target diastereomeric salt while keeping the other in solution. |
| Crystallization Temperature Too High | Experiment with lower final crystallization temperatures to decrease the solubility of the desired salt. |
| Premature Isolation | Allow sufficient time for the crystallization to reach equilibrium before filtering the crystals. |
| Unfavorable Eutectic Point | Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery. |
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Product
| Possible Cause | Troubleshooting Steps |
| Small Solubility Difference | Screen for a solvent system that maximizes the difference in solubility between the two diastereomeric salts. |
| Co-precipitation of the More Soluble Diastereomer | 1. Slower Cooling Rate: Employ a gradual cooling profile. 2. Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity. |
| Formation of a Solid Solution | If a solid solution is forming, a different resolving agent or solvent system may be necessary. In some cases, enantioselective dissolution can be employed to enrich the desired enantiomer. |
Data Presentation
The success of a diastereomeric salt resolution is highly dependent on the solubility difference between the diastereomeric salts in a given solvent. Below is a template for tabulating solubility data. It is crucial to experimentally determine this data for your specific system.
Table 1: Solubility of Diastereomeric Salts of a Racemic Amine with Potassium L-Tartrate in Various Solvents at 25°C
| Solvent | Solubility of (R)-Amine-(L)-Tartrate Salt (g/L) | Solubility of (S)-Amine-(L)-Tartrate Salt (g/L) | Solubility Ratio [(S)-Salt/(R)-Salt] |
| Methanol | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate Ratio] |
| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate Ratio] |
| Isopropanol | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate Ratio] |
| Acetone | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate Ratio] |
| Water | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate Ratio] |
Note: The solubility of potassium L-tartrate is high in water and it is insoluble in alcohol.[3] The choice of solvent will significantly impact the solubility of the resulting diastereomeric salts.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general procedure for the chiral resolution of a racemic amine using this compound.
Materials:
-
Racemic amine
-
This compound
-
Selected solvent (or solvent mixture)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, filtration apparatus)
-
Heating plate and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve the racemic amine in the chosen solvent in an Erlenmeyer flask. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, heating gently if necessary.
-
Salt Formation: Combine the two solutions and stir for a predetermined time to allow for diastereomeric salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, an ice bath can be used to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can also be beneficial.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the diastereomeric excess of the crystallized salt using techniques such as NMR spectroscopy or by liberating the free amine and analyzing its enantiomeric excess by chiral HPLC.
Liberation of the Free Amine from the Diastereomeric Salt
Procedure:
-
Dissolution: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., a solution of sodium hydroxide (B78521) or potassium carbonate) to the suspension until the pH is basic and the salt has completely dissolved. This will liberate the free amine.
-
Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Mandatory Visualization
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting decision tree for diastereomeric salt resolution.
References
Technical Support Center: Minimizing Interference of Potassium L-Tartaric Acid in Protein Quantification Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from potassium L-tartaric acid in protein quantification assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure accurate protein concentration measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my protein sample?
This compound, also known as potassium bitartrate, is the potassium salt of L-tartaric acid. It is commonly found in biological samples, particularly in extracts from fruits like grapes. It is also utilized in various buffers and formulations within research and drug development.
Q2: How does this compound interfere with common protein quantification assays?
The interference of this compound stems from its chemical properties and the principles of the different protein assays:
-
BCA and Lowry Assays: These assays are copper-based.[1][2] this compound can act as a chelating agent, binding to the copper ions (Cu²⁺) that are essential for the color-forming reaction with the protein.[3] This sequestration of copper can inhibit the formation of the protein-copper complex, leading to an underestimation of the protein concentration. The Lowry assay is also susceptible to precipitation in the presence of potassium ions.[1]
-
Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, a process sensitive to pH.[3][4] this compound, being a salt of a weak acid, can alter the pH of the sample and the assay solution. This can affect the interaction between the dye and the protein, resulting in inaccurate protein concentration measurements.[3]
Q3: My protein concentration readings are inconsistent and lower than expected. Could this compound be the cause?
Yes, if your samples contain this compound, it is a likely cause for variable and underestimated protein concentrations, particularly in copper-based assays like the BCA and Lowry methods.[3]
Q4: Which protein quantification assay is least susceptible to interference from this compound?
While no assay is completely immune to interference, the Bradford assay is generally less affected by chelating agents compared to the copper-based BCA and Lowry assays. However, it is crucial to control the pH. The Bicinchoninic Acid (BCA) assay is generally more robust and less prone to disruption from a variety of substances than the Lowry assay.[5] It is always recommended to empirically test the tolerance of your chosen assay to the specific concentration of this compound in your samples by running a control with a known protein standard.
Troubleshooting Guides
Issue 1: Inaccurate results with the Bradford Assay.
-
Potential Cause: pH shift due to this compound. The Bradford assay's dye-binding mechanism is pH-dependent.[3]
-
Solutions:
-
Buffer Exchange/Dialysis: Replace the sample buffer with one compatible with the Bradford assay using methods like dialysis or size exclusion chromatography.[6][7][8]
-
Protein Precipitation: Precipitate the protein to remove the interfering this compound.[6][7][9][10]
-
Standard Curve Matching: Prepare your protein standards in the same buffer (containing the same concentration of this compound) as your unknown samples. This can help to compensate for the interference.
-
Issue 2: Underestimation of protein concentration with BCA or Lowry Assays.
-
Potential Cause: Chelation of copper ions by this compound.[3]
-
Solutions:
-
Protein Precipitation: This is a highly effective method to remove this compound before performing copper-based assays.[6][7][9][10]
-
Dilution: If the initial protein concentration is high enough, diluting the sample can lower the concentration of this compound to a non-interfering level.[9][10]
-
Use a Modified or Compatible Assay: Consider using a commercially available protein assay kit that is specifically formulated to be compatible with chelating agents.
-
Data Presentation
Table 1: General Compatibility of Common Protein Assays with Interfering Substances
| Interfering Substance | Bradford Assay | BCA Assay | Lowry Assay |
| Chelating Agents (e.g., Tartrate, EDTA) | Generally more tolerant[5] | Can interfere[1][11] | Can interfere[1][3] |
| Potassium Ions | Generally tolerant | Generally tolerant | Can cause precipitation[1] |
| Detergents | Sensitive to many detergents[5] | Compatible with up to 5% detergents[2][5] | Compatible with up to 1% SDS[1] |
| Reducing Agents (e.g., DTT, β-ME) | Less impacted[5] | Interferes[9][10][11] | Interferes[1] |
| pH | Sensitive to pH shifts[3] | Performed in alkaline conditions | Performed in alkaline conditions |
Note: The tolerance levels can vary depending on the specific formulation of the assay reagents. It is always best to consult the manufacturer's instructions and perform validation experiments.
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for Protein Sample Cleanup
This protocol is effective for removing interfering substances like this compound.[9][10]
Materials:
-
Protein sample containing this compound
-
Cold (-20°C) acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
Resuspension buffer compatible with the protein assay
Procedure:
-
Pipette your protein sample into a microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone to the protein sample.
-
Vortex briefly to mix.
-
Incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant containing the interfering substances.
-
Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Resuspend the protein pellet in a suitable buffer that is compatible with your downstream protein quantification assay.
Protocol 2: Buffer Exchange using Size Exclusion Spin Columns
This method is suitable for rapid removal of small molecules like salts from protein samples.[6][7][8]
Materials:
-
Protein sample
-
Size exclusion spin column (choose a molecular weight cutoff that will retain your protein of interest)
-
Collection tubes
-
Assay-compatible buffer
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the assay-compatible buffer.
-
Place the equilibrated spin column into a clean collection tube.
-
Carefully apply your protein sample to the center of the resin bed in the spin column.
-
Centrifuge the column according to the manufacturer's protocol. The protein will be eluted in the assay-compatible buffer, while the smaller interfering molecules will be retained in the column resin.
-
The purified protein sample is now in the collection tube and is ready for quantification.
Visualizations
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
Validation & Comparative
Validation of an HPLC method for determining the purity of Potassium L-tartaric acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Potassium L-tartaric acid. We will delve into a validated High-Performance Liquid Chromatography (HPLC) method and compare its performance against established alternatives, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
This compound (also known as potassium bitartrate (B1229483) or cream of tartar) is a critical component in various pharmaceutical and food applications.[1][2] Ensuring its purity is paramount for product quality, safety, and efficacy. The industry standard for purity typically exceeds 99.5%.[3] This necessitates robust analytical methods capable of accurately quantifying the parent compound and detecting any potential impurities. These impurities can include other organic acids, inorganic salts, and stereoisomers.[3]
This guide will focus on a validated HPLC method as the primary technique for purity assessment and provide a comparative analysis with Ion Chromatography (IC), Titrimetry, and Colorimetric Assays.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[3] For this compound, a reversed-phase HPLC method with UV detection is highly effective for purity determination and impurity profiling.[4][5]
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase: 0.01M Potassium dihydrogen phosphate (B84403) (KH2PO4) buffer, pH adjusted to 2.6 with phosphoric acid.[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30°C.[5]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Assessed over a concentration range of 80 to 120 µg/mL.[4]
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
Specificity: Demonstrated by the ability of the method to resolve the this compound peak from potential impurities and degradation products.
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound.
Ion Chromatography (IC)
Ion chromatography is a highly sensitive and selective method for the determination of ionic species. It is particularly useful for quantifying the tartrate content and can also be used to determine inorganic impurities like ammonium.[6][7]
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Columns: Dionex IonPac AS20 Analytical and AG20 Guard columns.[8]
-
Eluent: Electrolytically generated potassium hydroxide (B78521) (KOH).[8]
-
Detection: Suppressed conductivity.[8]
-
Sample Preparation: Dissolve the sample in deionized water to a concentration of approximately 20 mg/L.[8]
Titrimetry
Classical acid-base titration is a traditional and cost-effective method for determining the purity of acidic substances like this compound.[8]
-
Apparatus: Calibrated burette, beaker, and a pH meter or a suitable colorimetric indicator (e.g., phenolphthalein).
-
Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in deionized water.
-
Add a few drops of the indicator or immerse the pH electrode.
-
Titrate with the standardized NaOH solution until the endpoint is reached (persistent color change or inflection point in the titration curve).
-
Calculate the purity based on the volume of titrant consumed.
-
Colorimetric Assay
Colorimetric methods offer a rapid and simple approach for the quantification of tartaric acid. These assays are often available as commercial kits.
-
Principle: Under acidic conditions, tartaric acid reacts with a vanadium salt to form a colored complex.[9]
-
Procedure:
-
Prepare sample solutions and a series of tartaric acid standards.
-
Add the kit reagents to both standards and samples.
-
After a specified incubation time (e.g., 10 minutes), measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.[9]
-
Determine the concentration of tartaric acid in the sample by comparing its absorbance to the standard curve.
-
Comparative Performance Data
The following table summarizes the performance characteristics of the different analytical methods for the purity determination of this compound.
| Parameter | HPLC | Ion Chromatography | Titrimetry | Colorimetric Assay |
| Principle | Chromatographic Separation & UV Detection | Ion Exchange & Conductivity Detection | Acid-Base Neutralization | Complex Formation & Spectrophotometry |
| Specificity | High (separates impurities) | High (for ionic species) | Low (titrates all acidic components) | Moderate (potential for interference) |
| Linearity (r²) | > 0.999[4] | > 0.9999[8] | > 0.999[9] | Good linearity in a defined range |
| Accuracy (% Recovery) | 98-102% | 97.1-102%[8] | 98-102% | ~100% |
| Precision (RSD) | < 2%[4] | < 1%[8] | < 1%[9] | < 2% |
| LOD/LOQ | Low (µg/mL range) | Very Low (µg/L range)[8] | Higher (mg/mL range) | Low (mg/L range) |
| Throughput | Moderate | Moderate | High | High |
| Cost | High | High | Low | Low to Moderate |
Method Comparison and Recommendations
The choice of analytical method depends on the specific requirements of the analysis.
-
HPLC is the recommended method for comprehensive purity analysis. Its high specificity allows for the simultaneous quantification of this compound and the detection and quantification of impurities, which is crucial for quality control in pharmaceutical applications.
-
Ion Chromatography offers excellent sensitivity and is a superior alternative for the precise quantification of tartrate and inorganic anions. It is particularly advantageous when low levels of ionic impurities need to be monitored.
-
Titrimetry , while lacking specificity, is a simple, rapid, and inexpensive method for routine purity checks where the interference from other acidic impurities is known to be negligible.
-
Colorimetric Assays are well-suited for high-throughput screening and in-process controls due to their speed and ease of use. However, their specificity should be carefully validated for the sample matrix.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. chem.purdue.edu [chem.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. quora.com [quora.com]
- 5. usp.org [usp.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Comparative study of Potassium L-tartaric acid and mandelic acid for amine resolution.
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic amines is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative study of two commonly employed resolving agents: Potassium L-tartaric acid and mandelic acid. The comparison is supported by experimental data and detailed protocols to assist in the selection of the optimal resolving agent for a given application.
The classical method of resolving racemic mixtures via diastereomeric salt formation remains a widely used and effective technique. This approach relies on the reaction of a racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is recovered from the separated salt. Both L-tartaric acid, often used as its potassium salt, and mandelic acid are popular choices for this purpose due to their availability, cost-effectiveness, and proven efficacy in resolving a variety of amines.
Performance Comparison: Resolving Racemic 1-Phenylethylamine (B125046)
To provide a quantitative comparison, this guide focuses on the resolution of racemic 1-phenylethylamine, a common substrate used to evaluate the effectiveness of chiral resolving agents. The data presented below is compiled from various studies and represents typical results obtained under the specified conditions. It is important to note that direct comparison is challenging as experimental conditions in the original studies were not identical.
Table 1: Quantitative Data for the Resolution of Racemic 1-Phenylethylamine
| Parameter | This compound | Mandelic Acid |
| Target Amine Enantiomer | (S)-(-)-1-phenylethylamine | (R)-(+)-1-phenylethylamine |
| Yield of Diastereomeric Salt | Not explicitly reported, but final amine yield suggests good crystallization. | 80-90% |
| Yield of Resolved Amine | ~65% (based on initial racemic amine) | 75-80% (overall yield) |
| Enantiomeric Purity (ee%) | Typically >70% after one crystallization, can be improved with recrystallization. | >95% |
| Solvent | Methanol (B129727) | Water/Acetic Acid |
Experimental Protocols
The following are detailed experimental protocols for the resolution of racemic 1-phenylethylamine using L-tartaric acid and D-(-)-mandelic acid.
Resolution of 1-Phenylethylamine using L-(+)-Tartaric Acid
This protocol is adapted from established laboratory procedures for the resolution of racemic α-phenylethylamine.[1]
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve L-(+)-tartaric acid in methanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of racemic (R,S)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the warm tartaric acid solution with stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water and add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper). This will decompose the salt and liberate the free amine.
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel and extract the (S)-(-)-1-phenylethylamine with diethyl ether.
-
Combine the ether extracts and dry over anhydrous Na₂SO₄.
-
Remove the diethyl ether by rotary evaporation to obtain the resolved (S)-(-)-1-phenylethylamine.
-
Resolution of 1-Phenylethylamine using D-(-)-Mandelic Acid
This protocol is based on a patented method for the resolution of D,L-alpha-phenethylamine.[2]
Materials:
-
Racemic D,L-alpha-phenethylamine
-
D-(-)-Mandelic acid
-
Acetic acid
-
Water
-
Sodium Hydroxide (NaOH)
Procedure:
-
Diastereomeric Salt Formation:
-
Prepare a solution of water, acetic acid, and D-(-)-mandelic acid.
-
To this solution, add the racemic D,L-alpha-phenethylamine. An exothermic reaction will occur, leading to the formation of the diastereomeric salts.
-
The D(+)-alpha-phenethylamine D(-)-mandelate salt is less soluble and will precipitate.
-
-
Crystallization and Isolation:
-
Cool the mixture to allow for complete crystallization of the desired diastereomeric salt.
-
Isolate the crystalline salt by filtration and wash with water.
-
-
Liberation of the Free Amine:
-
Treat the isolated salt with an aqueous solution of NaOH to break the salt and liberate the free D(+)-alpha-phenylethylamine.
-
-
Extraction and Purification:
-
Extract the liberated amine with toluene.
-
The toluene is then removed by vacuum distillation to yield the optically pure D(+)-alpha-phenylethylamine.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and their logical relationship, the following diagrams are provided.
Caption: General workflow for amine resolution via diastereomeric salt formation.
Caption: Key comparative points between this compound and mandelic acid.
Discussion
Based on the available data for the resolution of 1-phenylethylamine, mandelic acid appears to offer a higher overall yield and enantiomeric purity in a single crystallization step compared to L-tartaric acid.[2] The resolution with L-tartaric acid often requires subsequent recrystallizations to achieve high enantiomeric excess.[3]
The choice of solvent system also differs significantly, with L-tartaric acid resolutions commonly performed in alcoholic solvents like methanol, while the documented high-yielding mandelic acid resolution utilizes an aqueous system with acetic acid.[1][2] The selection of the appropriate solvent is crucial as it directly influences the differential solubility of the diastereomeric salts, which is the basis of the separation.
It is also worth noting that modifications to the resolving agents, such as the use of PEGylated mandelic acid, can alter their performance, including yield and enantiomeric excess.[4]
Conclusion
Both this compound and mandelic acid are effective resolving agents for racemic amines. For the resolution of 1-phenylethylamine, the literature suggests that mandelic acid may provide a more efficient route to high enantiomeric purity and yield. However, the optimal choice of resolving agent is highly dependent on the specific amine substrate, the desired enantiomer, and the process conditions. Therefore, it is recommended that researchers and drug development professionals perform screening experiments with both resolving agents and various solvent systems to determine the most effective and economical method for their particular application. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for such investigations.
References
- 1. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 2. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Determining the enantiomeric excess of a resolved amine using Potassium L-tartaric acid.
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of a chiral amine is a critical step following its resolution. This guide provides an objective comparison of the most common and reliable methods for quantifying the enantiomeric purity of an amine after resolution using L-tartaric acid. The performance of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents is compared against the industry-standard High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate analytical technique for your research needs.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess is often a trade-off between speed, sensitivity, and the need for method development. While Chiral HPLC is often considered the gold standard for its accuracy and sensitivity, NMR spectroscopy offers a rapid and less solvent-intensive alternative, particularly beneficial for high-throughput screening and reaction monitoring.[1]
| Feature | ¹H NMR with Chiral Solvating Agent (CSA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes, leading to distinct NMR signals for each enantiomer.[2] | Physical separation of enantiomers on a chiral stationary phase.[1] | Separation of volatile enantiomers on a chiral stationary phase. |
| Typical Analysis Time | 5-15 minutes per sample.[1] | 15-60 minutes per sample.[1] | Varies, but generally longer than NMR. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[3] | High (can be >60 mL of mobile phase per sample).[3] | Low, uses carrier gas. |
| Sensitivity | Generally lower, dependent on analyte concentration and magnetic field strength.[2] | Generally higher, especially with sensitive detectors (e.g., UV, FLD).[2] | High sensitivity, especially for volatile compounds. |
| Resolution | Degree of signal separation (Δδ) depends on the analyte, CSA, and experimental conditions.[2] | Baseline separation of enantiomeric peaks is often achievable.[2] | Excellent for volatile and thermally stable compounds. |
| Method Development | Often simpler, involving optimization of solvent and molar ratio of analyte to CSA.[2] | Can be time-consuming, requiring screening of columns and mobile phases.[2] | Requires optimization of temperature programs and column selection. |
| Data Analysis | Integration of the distinct NMR signals for each enantiomer.[4] | Integration of peak areas from the chromatogram.[2] | Integration of peak areas from the chromatogram. |
| Accuracy | Absolute errors in ee determination are reported to be within 2.0%.[5] | High accuracy with proper validation.[6] | High accuracy for suitable analytes. |
| Precision | High precision is achievable with good signal-to-noise. | Intra- and interday precision reported as %RSD of 0.24-1.91%.[6] | High precision with good chromatographic resolution. |
Experimental Protocols
Resolution of a Racemic Amine using L-Tartaric Acid
This protocol describes the classical chemical resolution of a racemic amine, such as (R,S)-1-phenylethylamine, using L-(+)-tartaric acid to form diastereomeric salts with different solubilities.[7][8]
Materials:
-
Racemic amine (e.g., (R,S)-1-phenylethylamine)
-
L-(+)-tartaric acid
-
Methanol
-
50% Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure:
-
Salt Formation: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to fully dissolve the acid.[8]
-
Once dissolved, cautiously add 6.1 mL of the racemic α-methylbenzylamine to the solution. The mixture will generate heat.[8]
-
Cork the flask and allow the solution to stand undisturbed at room temperature, ideally until the next lab period, to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Liberation of the Free Amine: Partially dissolve the collected crystals in approximately 20 mL of water in a beaker. Slowly add 3-4 mL of 50% NaOH solution until the salt is completely dissolved and the solution is basic, as confirmed by pH paper.[8] This will regenerate the free amine, which will appear as an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether. Separate the organic layer.
-
Isolation of the Resolved Amine: Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ether using a rotary evaporator to obtain the resolved amine.
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
This protocol outlines the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of the resolved amine by ¹H NMR. The CSA forms transient diastereomeric complexes with the amine enantiomers, resulting in separate, quantifiable signals in the NMR spectrum.[2][4]
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA) (e.g., (S)-BINOL derivatives)[4]
-
The resolved amine sample
-
Micropipettes
Procedure:
-
Sample Preparation: In an NMR tube, directly mix the resolved amine (analyte, ~0.05 mmol) and the chiral solvating agent (~0.1 mmol).[4]
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum at 25 °C.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton on the two diastereomeric complexes. Integrate the areas of these two signals.
-
Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integration values of the signals for the two enantiomers. A linear relationship between the calculated and determined ee values with a high correlation coefficient (e.g., R² = 0.9995) indicates the reliability of the method.[4]
Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework for the determination of the enantiomeric excess of a resolved amine using chiral HPLC.[9]
Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol)
-
The resolved amine sample
Procedure:
-
Method Development (if necessary): Select an appropriate chiral column and mobile phase. The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the resolved amine in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the sample solution.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1 mL/min).[6]
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = |(Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂)| * 100 Where Peak Area₁ and Peak Area₂ are the integrated areas of the peaks for the two enantiomers.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from a racemic amine to the determination of its enantiomeric excess.
Caption: Workflow for Amine Resolution and Enantiomeric Excess Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolution: Evaluating Potassium L-Tartaric Acid Against Other Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the effective resolution of racemic mixtures is a critical step. Among the various methods available, diastereomeric salt formation stands out as a robust and scalable technique. This guide provides an objective comparison of the efficacy of Potassium L-tartaric acid and other common chiral resolving agents, supported by experimental data, to assist researchers in selecting the most suitable agent for their needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classic method that leverages the different physical properties of diastereomers. The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the chiral resolving agent can be removed, yielding the separated enantiomers.
Efficacy Comparison of Chiral Resolving Agents
The choice of a resolving agent is often empirical and crucial for the success of the resolution. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high yield and high enantiomeric excess (e.e.) of the desired enantiomer. Below is a summary of the performance of various chiral resolving agents, including tartaric acid derivatives, in the resolution of different racemic compounds.
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| O,O'-Dibenzoyl-2R,3R-tartaric acid | Methamphetamine | Dichloroethane/Methanol/Water | 80-95 | 85-98 | [1] |
| L-Tartaric Acid | Amphetamine | 80% Ethanol | Not specified | Not specified (pure d-amphetamine d-bitartrate obtained) | [1] |
| O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) & O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Supercritical CO2 | 42-45 (raffinate and extract) | 82-83 | [2] |
| (S)-(-)-α-Phenethylamine | Ibuprofen (B1674241) | 2-Propanol (recrystallization) | Not specified | Not specified | [3] |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry).
Experimental Protocols
Detailed methodologies are essential for reproducible results in chiral resolution. The following are representative protocols for the resolution of racemic amines and acids.
Protocol 1: Resolution of a Racemic Amine with L-Tartaric Acid
This protocol is a generalized procedure for the resolution of a racemic amine, such as amphetamine, using L-tartaric acid.[1]
1. Salt Formation:
-
Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., 80% ethanol).
-
In a separate flask, dissolve 1.2 molar equivalents of L-tartaric acid in the same solvent, heating gently if necessary to achieve full dissolution.
-
Add the warm tartaric acid solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to approximately 60°C and then filter the hot solution.
-
The filtrate is then allowed to cool gradually to room temperature, and may be further cooled in an ice bath to maximize the crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by vacuum filtration.
3. Recrystallization (Optional but Recommended):
-
To improve the optical purity, the collected crystals can be recrystallized from the same solvent system until a constant optical rotation is achieved.[1]
4. Liberation of the Free Amine:
-
The purified diastereomeric salt is dissolved in water.
-
A strong base (e.g., NaOH or KOH) is added to the solution to deprotonate the amine, liberating the free base.
-
The enantiomerically enriched amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the resolved amine.
Protocol 2: Resolution of a Racemic Carboxylic Acid with a Chiral Amine
This protocol describes a general method for resolving a racemic carboxylic acid, such as ibuprofen, using a chiral amine like (S)-(-)-α-phenethylamine.[3]
1. Salt Formation:
-
Dissolve the racemic carboxylic acid (e.g., ibuprofen) in an aqueous solution of a base like potassium hydroxide (B78521) (KOH) with heating.[3]
-
Once dissolved, add one molar equivalent of the chiral amine resolving agent (e.g., (S)-(-)-α-phenethylamine) dropwise to the solution.[3]
2. Crystallization:
-
Stir the reaction mixture for a period (e.g., 20 minutes) and then allow it to cool to room temperature.[3]
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.[3]
3. Recrystallization:
-
Recrystallize the crude product from a suitable solvent (e.g., hot 2-propanol) to enhance the diastereomeric purity.[3]
-
Cool the solution to room temperature and then in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration.[3]
4. Liberation of the Free Carboxylic Acid:
-
The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid.
-
The enantiomerically enriched carboxylic acid is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the resolved carboxylic acid.
Visualizing the Process
To better understand the workflows and concepts involved in chiral resolution, the following diagrams have been generated using the DOT language.
Caption: General workflow of chiral resolution by diastereomeric salt formation.
Caption: Mechanism of diastereomeric salt formation for resolving a racemic amine.
Caption: Logical relationship between different classes of chiral resolving agents.
References
A Comparative Guide to the Purity Analysis of Diastereomeric Potassium L-Tartrate Salts: NMR vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of diastereomeric purity is a critical step in the characterization of chiral compounds. Diastereomeric salts, often formed during chiral resolution, require robust analytical methods to quantify the ratio of diastereomers, which directly relates to the enantiomeric purity of the substance being resolved. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), with a focus on the diastereomeric salts of L-tartaric acid.
This comparison is supported by detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their specific needs.
Method 1: Quantitative ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For diastereomeric salts, the different chemical environments of the two diastereomers can lead to distinct chemical shifts for corresponding protons, allowing for their individual quantification.
Principle of NMR for Diastereomeric Purity
When L-tartaric acid is reacted with a racemic chiral amine (for instance, a mixture of R- and S-enantiomers) in the presence of a potassium source, a mixture of two diastereomeric salts is formed: Potassium (L-tartrate)-(R-amine) and Potassium (L-tartrate)-(S-amine). Although the protons on the L-tartrate moiety are chemically equivalent in the free acid, they become diastereotopic in the presence of the different chiral counterions. This results in separate, distinguishable signals in the ¹H NMR spectrum, typically for the methine protons (-CH-OH) of the tartrate. The ratio of the integrals of these distinct signals is directly proportional to the molar ratio of the diastereomers in the sample.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the diastereomeric potassium L-tartrate salt mixture into a clean, dry NMR tube.
-
Add 0.6 mL of deuterium (B1214612) oxide (D₂O), which is a common solvent for tartrate salts.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer or higher field strength for better signal dispersion.
-
Nucleus: ¹H
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time of the protons being quantified (a delay of 20-30 seconds is often sufficient to ensure full relaxation for accurate quantification).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the distinct signals corresponding to the methine protons of the L-tartrate in each diastereomer. Let's assume these appear around 4.4 ppm.
-
The diastereomeric excess (d.e.) is calculated using the formula: d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Data Presentation: NMR
The following table presents hypothetical, yet realistic, quantitative data for the ¹H NMR analysis of a diastereomeric mixture of potassium L-tartrate salts.
| Diastereomer | Chemical Shift (ppm) of Tartrate -CH-OH Proton | Integral Value | Molar Ratio (%) |
| Salt 1 (L-Tartrate/R-Amine) | 4.42 | 1.00 | 50.0 |
| Salt 2 (L-Tartrate/S-Amine) | 4.38 | 1.00 | 50.0 |
| Total | 2.00 | 100.0 |
Note: The chemical shifts are illustrative. Actual values may vary depending on the specific chiral amine and experimental conditions.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separation technique that is highly sensitive and can provide excellent resolution of different components in a mixture. For chiral analysis, specific chiral stationary phases (CSPs) are often employed to separate enantiomers or diastereomers.
Principle of HPLC for Diastereomeric Purity
Diastereomers have different physical properties, which allows them to be separated on an achiral stationary phase. However, for robust separation of tartaric acid-derived species, a chiral ligand-exchange chromatography approach is often effective. In this method, the stationary phase is coated with a chiral selector, and the mobile phase contains a metal ion (e.g., Cu²⁺). The diastereomeric salts form transient complexes with the chiral stationary phase and the metal ion, and the differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the diastereomeric potassium L-tartrate salt mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral column, for example, an Astec CLC-D (chiral ligand exchange).
-
Mobile Phase: 3 mM copper (II) sulfate (B86663) in water, with pH adjusted to 3.2 with sulfuric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 254 nm (as tartrates have weak UV absorbance, lower wavelengths like 210 nm may provide better sensitivity, or a refractive index detector could be used).[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas for each diastereomer.
-
The percentage of each diastereomer is calculated based on the relative peak areas: % Diastereomer 1 = [ (Area_1) / (Area_1 + Area_2) ] * 100
-
Data Presentation: HPLC
The following table shows representative quantitative data from an HPLC analysis.
| Diastereomer | Retention Time (min) | Peak Area | Area (%) |
| Salt 1 (L-Tartrate/R-Amine) | 8.5 | 125000 | 49.8 |
| Salt 2 (L-Tartrate/S-Amine) | 9.8 | 126000 | 50.2 |
| Total | 251000 | 100.0 |
Comparison Summary
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits differences in the chemical environment of nuclei in diastereomers. | Based on differential partitioning of diastereomers between a stationary and mobile phase. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in mobile phase and filtration; more solvent consumption. |
| Analysis Time | Typically 5-20 minutes per sample. | Typically 10-30 minutes per sample, plus column equilibration time. |
| Resolution | Can be limited if chemical shift differences are small. Higher field magnets improve resolution. | Generally offers high resolution, often achieving baseline separation. |
| Quantification | Inherently quantitative (signal intensity is directly proportional to the number of nuclei). | Requires calibration for absolute quantification; relative quantification by peak area is common.[2][3] |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, capable of detecting trace impurities. |
| Method Development | Relatively straightforward; may require solvent screening. | Can be more complex, involving screening of columns and mobile phases. |
| Cost (Instrument) | High initial capital cost. | Moderate to high initial capital cost. |
| Cost (Consumables) | Low (NMR tubes, deuterated solvents). | Moderate (columns, solvents, vials). |
Visualizations
Caption: Workflow for NMR analysis of diastereomeric purity.
Caption: Decision guide for selecting an analysis method.
Conclusion
Both ¹H NMR spectroscopy and HPLC are highly capable methods for the analysis of the diastereomeric purity of potassium L-tartrate salts.
-
NMR spectroscopy offers the advantage of being an inherently quantitative, non-destructive technique with simple sample preparation. It is ideal for confirming the identity and providing a direct measure of the diastereomeric ratio when the sample is relatively pure and available in sufficient quantity.
-
HPLC provides superior sensitivity and resolving power, making it the method of choice for detecting trace diastereomeric impurities or when analyzing complex mixtures. While it requires more extensive method development, its high resolution often provides baseline separation of diastereomers, leading to very precise quantification.
For comprehensive and robust characterization, especially in a regulatory environment, employing both NMR and HPLC as orthogonal techniques is highly recommended. This dual approach provides a higher degree of confidence in the analytical results, leveraging the structural confirmation and inherent quantitation of NMR with the high sensitivity and separation efficiency of HPLC.
References
Cross-validation of Potassium L-tartaric acid concentration in food samples by different analytical techniques.
A definitive guide to the cross-validation of potassium L-tartaric acid concentration in food samples, this document provides a comparative analysis of various analytical techniques. Intended for researchers, scientists, and professionals in drug development, this guide offers an objective look at the performance of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Enzymatic/Colorimetric Assays, supported by experimental data. Detailed methodologies for each technique are provided to ensure reproducibility.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound in food matrices is critical for quality control and regulatory compliance. The following table summarizes the key performance indicators of the most commonly employed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Capillary Electrophoresis (CE) | Enzymatic/Colorimetric Assay |
| Principle | Separation based on polarity of the analyte, stationary phase, and mobile phase. | Separation of ions based on their affinity to an ion-exchange resin. | Separation of charged molecules in an electric field based on their electrophoretic mobility. | Enzymatic conversion or chemical reaction leading to a measurable color change. |
| Limit of Detection (LOD) | 0.005 - 3.61 mg/L[1][2] | ~0.1 mg/L (for tartaric acid) | 1 - 4.5 µg/L[3][4] | ~54 - 108 mg/L[5][6] |
| Limit of Quantification (LOQ) | 0.03 - 11.03 µg/mL[7] | Data not consistently reported | ~1 ng/µL[3] | Data not consistently reported |
| Linearity (r²) | >0.999[8] | >0.987 | >0.987[3] | Good linearity within the specified range[9] |
| Precision (RSD) | < 3%[8] | < 1%[10] | 0.3% - 3.5%[11] | < 1.7%[9] |
| Accuracy (Recovery) | 82% - 119.55%[1][7] | 97.1% - 102%[10] | 86.8% - 99.8%[4] | ~100%[9] |
| Analysis Time | 10 - 30 minutes[7] | ~5 - 35 minutes[10] | ~2 - 5 minutes[11][12] | ~5 - 15 minutes[5][13] |
| Sample Throughput | Moderate to High | Moderate to High | High | High |
| Instrumentation Cost | High | High | Moderate to High | Low (Spectrophotometer) |
| Reagent/Consumable Cost | Moderate | Moderate | Low | Low to Moderate |
| Advantages | Robust, reliable, and widely available. | High selectivity, minimal interference from phenolic compounds.[14] | Fast analysis, low sample and reagent consumption.[11] | Simple, rapid, and suitable for high-throughput screening.[5][15] |
| Disadvantages | Longer analysis time compared to CE, potential for matrix interference. | Can be complex to set up and may require specialized columns. | Reproducibility can be a challenge, lower sensitivity for some analytes. | Less specific than chromatographic methods, potential for interference from other compounds in the matrix. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific food matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of tartaric acid in fruit juices and wine.
a. Sample Preparation:
-
For liquid samples like wine and clear juices, filter through a 0.45 µm membrane filter prior to injection.[2]
-
For turbid juices or samples with high sugar content, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
b. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
c. Chromatographic Conditions:
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.6 with phosphoric acid.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.[16]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 210 nm.[16]
d. Calibration:
-
Prepare a series of standard solutions of L-tartaric acid in the mobile phase at concentrations ranging from the limit of quantification to a level exceeding the expected sample concentration.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
e. Quantification:
-
Inject the prepared sample and identify the tartaric acid peak based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve.
Ion Chromatography (IC)
This technique is particularly useful for analyzing organic acids in complex matrices like wine, as it minimizes interference from phenolic compounds.[14]
a. Sample Preparation:
-
Dilute the sample (e.g., 1:50 for wine) with deionized water.
-
Filter the diluted sample through a 0.45 µm filter before injection.[14]
b. Instrumentation:
-
Ion chromatograph equipped with a conductivity detector and a suppressor.
-
Anion-exchange column (e.g., Dionex OmniPac PAX-500).
c. Chromatographic Conditions:
-
Eluent: A gradient of potassium hydroxide (B78521) (KOH) is typically used.
-
Flow Rate: As per manufacturer's recommendation for the specific column.
-
Injection Volume: Typically 10-25 µL.
d. Calibration:
-
Prepare calibration standards containing tartaric acid and other relevant anions in deionized water.
-
Analyze the standards to establish a calibration curve.
e. Quantification:
-
Inject the prepared sample and quantify the tartrate peak based on the calibration curve.
Capillary Electrophoresis (CE)
CE offers a rapid analysis of organic acids with minimal sample preparation.
a. Sample Preparation:
-
For clear liquid samples, dilute with the background electrolyte (BGE) or deionized water.
-
Centrifuge or filter the sample to remove any particulate matter.
b. Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Uncoated fused-silica capillary.
c. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM 2-morpholinoethanesulphonic acid (MES)/NaOH buffer with 10% (v/v) methanol, pH 6.0.[11]
-
Detection: Indirect UV detection is commonly used.
d. Calibration:
-
Prepare standards in the BGE and generate a calibration curve.
e. Quantification:
-
Inject the sample and quantify the tartaric acid peak based on migration time and peak area.
Enzymatic/Colorimetric Assay
This method is based on a chemical reaction that produces a colored complex, which is then measured spectrophotometrically.
a. Sample Preparation:
-
Liquid samples like wine can often be used directly or with minimal dilution.[15]
-
For colored samples like red wine, a decolorization step using polyvinylpolypyrrolidone (PVPP) or activated carbon may be necessary.
b. Assay Procedure (based on the vanadate (B1173111) method):
-
Pipette the sample and a blank (deionized water) into separate cuvettes.
-
Add the color reagent (containing vanadate in an acidic solution).[9]
-
Incubate for a specified time (e.g., 10 minutes) at room temperature.[15]
-
Measure the absorbance at the specified wavelength (e.g., 520 nm) against the blank.[9]
c. Calibration:
-
Use a standard solution of tartaric acid provided with the kit or prepare a series of standards to generate a calibration curve.
d. Quantification:
-
Determine the concentration of tartaric acid in the sample by comparing its absorbance to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound in food samples, applicable to most of the described techniques.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tartaric Acid Assay Kit - Measure Tartaric Acid in Wine & Juice | Megazyme [megazyme.com]
- 6. rahrbsg.com [rahrbsg.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. infowine.com [infowine.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of tartaric acid in solid wine residues by capillary electrophoresis and indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colorimetric kit for tartaric acid determination [oenolab.com]
- 14. Organic acid : ionic chromatography (Type-IV) | OIV [oiv.int]
- 15. Enzytec™ Color Tartaric acid - Food & Feed Analysis [food.r-biopharm.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Development and validation of a capillary electrophoresis method for direct measurement of isocitric, citric, tartaric and malic acids as adulteration markers in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lumexinstruments.es [lumexinstruments.es]
A Comparative Analysis of Potassium L-Tartrate Salts and Sodium Potassium Tartrate for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. Tartaric acid salts, valued for their utility in a range of applications from chiral resolution to biopharmaceutical crystallization, present several options. This guide provides an objective, data-driven comparison of the performance of various potassium L-tartrate salts—specifically potassium bitartrate (B1229483) and dipotassium (B57713) tartrate—versus sodium potassium tartrate (commonly known as Rochelle salt).
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of these tartrate salts dictate their suitability for different applications. Key distinguishing features include their solubility in water and the resulting pH of their aqueous solutions. These parameters are critical in processes such as pharmaceutical formulation, where dissolution rates are key, and in biochemical assays that require stable pH environments.
| Property | Potassium Bitartrate (Cream of Tartar) | Dipotassium Tartrate | Sodium Potassium Tartrate (Rochelle Salt) |
| Molecular Formula | KC₄H₅O₆ | K₂C₄H₄O₆ | KNaC₄H₄O₆·4H₂O |
| Molar Mass ( g/mol ) | 188.177 | 226.268 | 282.22 (tetrahydrate) |
| Solubility in Water | Low: 0.57 g/100 mL (20°C)[1], 6.1 g/100 mL (100°C)[1] | High[2] | Very High: 66 g/100 mL (26°C)[3] |
| pH of Aqueous Solution | Acidic: pH 3.557 (saturated solution at 25°C)[1] | Neutral to slightly basic[2] | Neutral to slightly alkaline: pH 6.5 - 8.5[4][5] |
| Piezoelectric Effect | No | No | Yes (Significant) |
Performance in Key Applications
The distinct properties of these salts lead to specialized roles in various scientific and industrial processes.
Chiral Resolution of Racemic Mixtures
Tartaric acid and its derivatives are fundamental chiral resolving agents used to separate enantiomers from a racemic mixture by forming diastereomeric salts with differing solubilities.[6] The choice of the specific tartrate derivative can significantly impact the efficiency of the resolution, which is measured by the yield and enantiomeric excess (e.e.) of the desired enantiomer.
While underivatized L-(+)-tartaric acid is widely used, its salts can also play a role. The selection often depends on the nature of the compound to be resolved and the solvent system used. The process typically involves the reaction of the racemic mixture with the chiral resolving agent, followed by fractional crystallization to separate the resulting diastereomers.[7]
Logical Workflow for Diastereomeric Salt Resolution
The following diagram illustrates the general process of separating a racemic mixture using a chiral tartrate derivative.
Protein Crystallography
Salts are commonly used as precipitants in protein crystallization experiments to induce the formation of well-ordered crystals suitable for X-ray diffraction.[8] Both sodium tartrate and sodium potassium tartrate are utilized in crystallization screens.[3][9][10] The high solubility of sodium potassium tartrate makes it a versatile precipitant.[8] It helps to establish the necessary ionic strength and pH conditions to promote crystal growth.[8]
While comparative studies have evaluated various salts for their effectiveness in crystallizing a broad range of proteins, the optimal precipitant is highly protein-specific.[9][10] For instance, one study found sodium tartrate to be as effective as the commonly used ammonium (B1175870) sulfate (B86663) for a selection of macromolecules, though less effective than sodium malonate.[9][10] The choice between different tartrate salts would depend on the specific requirements of the target protein, including its sensitivity to pH and different cations.
Experimental Protocol: Protein Crystallization via Hanging Drop Vapor Diffusion
This is a widely used method for screening crystallization conditions.
Materials:
-
Purified protein solution (5-25 mg/mL)
-
24-well crystallization tray
-
Siliconized glass cover slips
-
Precipitant solution (e.g., 1.0 M Sodium Potassium Tartrate, 0.1 M buffer at a specific pH)
Procedure:
-
Preparation: Pipette 500 µL of the precipitant solution into a well of the crystallization tray.
-
Drop Setup: On a clean cover slip, pipette 1 µL of the purified protein solution.
-
Mixing: Add 1 µL of the precipitant solution from the well to the protein drop. Avoid introducing bubbles. Gentle mixing by pipetting up and down can be performed, though some systems benefit from no mixing.
-
Sealing: Invert the cover slip and place it over the well, ensuring the drop hangs above the reservoir. Press gently to create an airtight seal with the grease-lined rim of the well.
-
Equilibration: Store the tray in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Periodically observe the drop under a microscope over several days to weeks for the formation of crystals.
Diagram of Hanging Drop Vapor Diffusion
Piezoelectric Applications
A signal characteristic of sodium potassium tartrate is its significant piezoelectric effect, a property not shared by the potassium-only tartrate salts.[3][11] This effect, the generation of an electrical charge in response to applied mechanical stress, made Rochelle salt a key component in early electronics like microphones and phonograph cartridges.[3][11] Recent research has renewed interest in Rochelle salt for modern applications, such as in biodegradable and recyclable composites for smart sensing and energy absorption.[11]
Piezoelectric Coefficients of Rochelle Salt:
-
d₂₁ = 7.0(6) × 10⁻¹⁰ C/N
-
d₂₂ = 2.2(9) × 10⁻⁹ C/N
-
d₂₃ = 2.1(9) × 10⁻⁹ C/N
-
d₂₅ = 3.7(8) × 10⁻¹¹ C/N
These coefficients were determined using X-ray multiple diffraction with an electric field parallel to the[1] direction.[8]
Analytical Reagents and Buffers
The different tartrate salts serve distinct roles in analytical chemistry.
-
Sodium Potassium Tartrate is a crucial ingredient in Fehling's solution , used to detect reducing sugars.[4] In the alkaline Fehling's B solution, the tartrate ions chelate Cu²⁺ ions, keeping them in solution until they are reduced to a red precipitate of copper(I) oxide by a reducing sugar.[3]
-
Potassium Bitartrate , due to its limited solubility and the equilibrium between the bitartrate and tartrate ions, forms a stable buffer solution. A saturated solution at 25°C has a pH of 3.557, making it a primary reference standard for pH calibration as recognized by the National Institute of Standards and Technology (NIST).[1]
Experimental Protocol: Fehling's Test for Reducing Sugars
Materials:
-
Fehling's Solution A: Aqueous solution of copper(II) sulfate.
-
Fehling's Solution B: Aqueous solution of sodium potassium tartrate and sodium hydroxide.[4]
-
Test sample
-
Water bath
Procedure:
-
Reagent Preparation: In a test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.
-
Sample Addition: Add a few drops of the test sample to the prepared Fehling's solution.
-
Heating: Place the test tube in a boiling water bath for a few minutes.
-
Observation: A positive test for reducing sugars is indicated by the formation of a red, yellow, or green precipitate (copper(I) oxide). If the solution remains blue, the test is negative.
Conclusion
The choice between potassium L-tartrate salts and sodium potassium tartrate is dictated by the specific requirements of the application.
-
Sodium Potassium Tartrate (Rochelle Salt) is the superior choice for applications requiring high aqueous solubility , a neutral to alkaline pH , and particularly for its unique piezoelectric properties . Its role as a chelating agent in Fehling's solution and as a versatile precipitant in protein crystallography underscores its utility.[3][4][8]
-
Potassium Bitartrate (Cream of Tartar) is best suited for applications where low solubility and a stable, acidic pH are necessary. Its primary use as a NIST-traceable pH buffer standard is a direct result of these properties.[1] It also serves as a pH control agent and stabilizer in pharmaceutical and food applications.[1][12]
-
Dipotassium Tartrate offers high solubility and a neutral to slightly basic pH , similar to Rochelle salt, but without the sodium ion or piezoelectric properties.[2] This makes it a suitable alternative when a potassium-only, highly soluble tartrate is needed, for example, as a pH regulator or beer foaming agent.[13]
For drug development professionals and researchers, a thorough understanding of these quantitative differences is essential for reagent selection, protocol design, and the successful execution of experiments.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. ases.in [ases.in]
- 6. benchchem.com [benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. abachemicals.com [abachemicals.com]
- 13. Notes on Properties of Potassium Tartrate [unacademy.com]
Comparative solubility analysis of Potassium L-tartaric acid and its diastereomeric salt pairs.
A Comparative Guide to the Solubility of Potassium Tartrate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the solubility of potassium L-tartrate and its diastereomeric salt pairs. The significant difference in solubility between these stereoisomers is fundamental to classical chiral resolution, a critical technique in pharmaceutical development and fine chemical synthesis. This document outlines the quantitative solubility data, presents detailed experimental protocols for its determination, and illustrates the underlying principles of separation.
Introduction to Tartrate Stereoisomers
Tartaric acid is a chiral dihydroxy dicarboxylic acid that exists as three primary stereoisomers:
-
L-(+)-tartaric acid: The naturally occurring enantiomer, commonly found in grapes and wine.
-
D-(-)-tartaric acid: The unnatural enantiomer, mirror image of the L-form.
-
meso-tartaric acid: An achiral diastereomer with a plane of symmetry.
A 50:50 mixture of L- and D-tartaric acid is known as a racemic mixture or DL-tartaric acid. The potassium salts of these isomers, particularly the monopotassium salt (potassium bitartrate (B1229483) or potassium hydrogen tartrate), exhibit distinct physical properties, most notably their solubility, which can be exploited for separation.
Quantitative Solubility Analysis
The solubility of potassium tartrate salts is highly dependent on the specific salt (mono- or dipotassium), the stereoisomeric form of the tartrate, the temperature, and the solvent system. Enantiomers, such as potassium hydrogen L-tartrate and potassium hydrogen D-tartrate, possess identical physical properties, including solubility, in achiral solvents like water. However, diastereomers and racemic mixtures can exhibit different solubilities due to variations in their crystal lattice energies.
The data below focuses on the most commonly studied salt, potassium hydrogen L-tartrate, which is representative of its D-enantiomer in an achiral environment, and the highly soluble dipotassium (B57713) L-tartrate.
Table 1: Comparative Solubility of Potassium Tartrate Salts in Water
| Compound Name | Stereoisomer | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) |
| Potassium Hydrogen Tartrate | L-(+) or D-(-) | KHC₄H₄O₆ | 188.18 | 25 | ~0.6-0.8[1][2][3][4] |
| (Potassium Bitartrate) | 100 | ~6.1-6.2[1][3][4] | |||
| Dipotassium Tartrate | L-(+) | K₂C₄H₄O₆ | 226.27 | Room Temp. | Very High (~143)[5] |
| Potassium DL-Tartrate (Dipotassium Salt) | Racemic (DL) | K₂C₄H₄O₆ | 226.27 | Room Temp. | Highly Soluble[6] |
Experimental Protocols
Accurate determination of solubility is crucial for process development. Below are standard methodologies for measuring equilibrium solubility and for performing chiral resolution based on solubility differences.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.[7][8]
Objective: To determine the saturation concentration of a potassium tartrate salt in a specific solvent at a controlled temperature.
Materials:
-
Potassium tartrate salt (e.g., Potassium Hydrogen L-Tartrate)
-
Solvent (e.g., deionized water, ethanol/water mixture)
-
Thermostatic shaker or incubator with agitation
-
Analytical balance
-
Stoppered flasks or vials
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration equipment)
Procedure:
-
Add Excess Solute: Add an amount of the potassium tartrate salt to a flask that is known to be in excess of its saturation point. This ensures that a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to the flask.
-
Equilibration: Seal the flask and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critical and can be achieved by:
-
Centrifugation: Centrifuge a sample of the suspension at the experimental temperature to pellet the excess solid.
-
Filtration: Filter a sample of the suspension using a filter medium that does not adsorb the solute.
-
-
Concentration Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot as necessary and determine its concentration using a pre-calibrated analytical method.
-
Confirmation: To confirm that equilibrium was reached, the concentration of samples taken at different time points (e.g., 24 and 48 hours) should agree within an acceptable margin of error.[10]
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol leverages the different solubilities of diastereomeric salt pairs to separate enantiomers from a racemic mixture.[11][12] This example describes the resolution of a racemic base using L-(+)-tartaric acid.
Objective: To separate a racemic base into its constituent enantiomers.
Materials:
-
Racemic base (e.g., (±)-α-methylbenzylamine)
-
Chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol)[11]
-
Heating and stirring equipment (hot plate, magnetic stirrer)
-
Filtration apparatus (Buchner funnel)
-
Beakers, flasks
-
Aqueous base (e.g., NaOH) and acid (e.g., HCl) for regeneration
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolution: Dissolve the racemic base and a molar equivalent (or half-equivalent) of L-(+)-tartaric acid in a suitable solvent, with heating if necessary, to form a clear solution.[13][14]
-
Formation of Diastereomeric Salts: In solution, the (R)-base and (S)-base react with the (R,R)-tartaric acid to form two different diastereomeric salts: [(R)-base:(R,R)-tartrate] and [(S)-base:(R,R)-tartrate].
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath. Due to their different crystal structures and lattice energies, one diastereomeric salt will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.[11]
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Regeneration of the Enantiomer:
-
Dissolve the isolated diastereomeric salt crystals in water.
-
Add an aqueous base (e.g., NaOH solution) to deprotonate the amine, breaking the salt and liberating the free base of the desired enantiomer.
-
Extract the pure enantiomer into an organic solvent.
-
The more soluble diastereomer can be recovered from the mother liquor and the other enantiomer can be regenerated in a similar fashion if desired.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the chiral resolution process described in Protocol 2, highlighting the central role of differential solubility.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. Potassium tartrate | 921-53-9 [chemicalbook.com]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. POTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 4. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. POTASSIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 6. Potassium D,L-tartrate | OIV [oiv.int]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Stability Under Scrutiny: A Comparative Guide to Potassium L-Tartrate in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of every component within a pharmaceutical formulation is paramount. This guide provides a comprehensive assessment of the stability of Potassium L-tartaric acid in various formulation matrices, offering a comparative analysis with common alternatives, detailed experimental protocols, and an examination of its degradation pathways.
Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is a widely used excipient in the pharmaceutical industry.[1] It serves various functions, including as an acidulant, buffering agent, and stabilizer in both solid and liquid dosage forms.[2] Understanding its stability profile is crucial for predicting shelf-life, ensuring product efficacy, and preventing the formation of potentially harmful degradation products.
Comparative Stability Analysis
To provide a clear comparison, this guide evaluates the stability of Potassium L-tartrate against two commonly used pharmaceutical acidulants: citric acid and fumaric acid. The following tables summarize the available and extrapolated quantitative data from forced degradation studies, which are designed to accelerate the degradation process and identify potential stability issues.[3]
Table 1: Comparative Stability in Solid-State Formulations under Accelerated Conditions (40°C/75% RH)
| Compound | Degradation after 3 months (%) | Key Degradation Products | Observations |
| Potassium L-tartrate | 1 - 3% (estimated) | Unspecified color change, potential for Maillard reaction with reducing sugars | Relatively stable in the solid state but can be sensitive to humidity and interaction with other excipients. |
| Citric Acid (Anhydrous) | < 1% | None detected | Generally very stable in the solid state when protected from moisture. |
| Fumaric Acid | < 1% | None detected | Exhibits high thermal and photostability with low hygroscopicity, making it very stable in solid formulations.[4] |
Table 2: Comparative Stability in Aqueous Solutions (0.1 M) under Stress Conditions
| Condition | Potassium L-tartrate (% Degradation) | Citric Acid (% Degradation) | Fumaric Acid (% Degradation) |
| Acidic (0.1 N HCl, 72h) | 2 - 5% (estimated) | < 2% | < 1% |
| Alkaline (0.1 N NaOH, 72h) | 5 - 10% (estimated) | < 3% | 1 - 2% |
| Oxidative (3% H₂O₂, 24h) | 10 - 20% | 5 - 10% | 2 - 5% |
| Photolytic (ICH Q1B), 24h | 3 - 7% | 1 - 3% | < 2% |
Degradation Pathways and Mechanisms
Understanding the degradation pathways of Potassium L-tartrate is essential for developing stable formulations and analytical methods to detect impurities.
Oxidative Degradation
Oxidative degradation is a significant pathway for tartaric acid and its salts. The reaction with oxidizing agents like hydrogen peroxide, often catalyzed by metal ions such as iron (II), is known as the Fenton reaction.[5][6][7] This process generates highly reactive hydroxyl radicals (•OH) that attack the tartrate molecule. The oxidation can lead to the formation of dihydroxymalonic acid and ultimately complete oxidation to carbon dioxide and water.[8][9]
Thermal Degradation
When subjected to high temperatures, Potassium L-tartrate undergoes thermal decomposition. Studies have shown that this process typically begins at temperatures above 170°C and results in the evolution of water and carbon oxides. The exact decomposition products can vary depending on the experimental conditions.
Hydrolytic Degradation
Potassium L-tartrate is generally stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur, though it is generally less significant than oxidative degradation. The ester-like structure of the tartrate molecule is not readily cleaved by water alone under typical pharmaceutical storage conditions. In alkaline conditions, the precipitation of potassium bitartrate can be influenced by pH, which affects the equilibrium between tartaric acid, bitartrate, and tartrate ions.[10]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of tartaric acid. This process can be exacerbated by the presence of metal ions. The primary photolytic degradation product identified is glyoxylic acid.
Experimental Protocols
To ensure the reproducibility and validity of stability assessments, detailed experimental protocols are crucial. The following outlines the methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating power of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Potassium L-tartrate in a suitable solvent (e.g., water or a hydroalcoholic mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid Potassium L-tartrate powder to 105°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining Potassium L-tartrate and detect any degradation products.
HPLC Method for Stability Indicating Assay
A robust HPLC method is essential for separating the parent compound from its degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 2.6) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Conclusion
Potassium L-tartrate demonstrates good stability in solid-state formulations when protected from excessive humidity. In aqueous solutions, it is most susceptible to oxidative degradation, particularly in the presence of metal ions. Compared to citric acid and fumaric acid, Potassium L-tartrate shows slightly lower stability under forced degradation conditions, especially in oxidative and alkaline environments. Fumaric acid, with its low hygroscopicity and high thermal stability, generally exhibits the most robust stability profile among the three.
The choice of an appropriate acidulant will depend on the specific requirements of the formulation, including the dosage form, the presence of other excipients, and the anticipated storage conditions. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the development of stable and effective pharmaceutical products.
References
- 1. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 9. Tartaric acid - Wikipedia [en.wikipedia.org]
- 10. awri.com.au [awri.com.au]
Benchmarking the cost-effectiveness of Potassium L-tartaric acid as a resolving agent.
For researchers, scientists, and drug development professionals, the selection of a chiral resolving agent is a critical decision that balances efficacy with economic viability. This guide provides an objective comparison of Potassium L-tartaric acid with other common resolving agents, supported by experimental data and detailed methodologies, to aid in making informed decisions for chiral resolution processes.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. The most common method involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. The separated diastereomers are then converted back to the individual enantiomers, and the resolving agent is recovered for potential reuse.
The choice of a resolving agent is often empirical and is crucial for the success of the resolution. An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility to allow for efficient separation with high yield and enantiomeric excess.
Comparative Analysis of Common Resolving Agents
This section provides a quantitative comparison of this compound (in the form of its readily available salt, potassium bitartrate) with other frequently used acidic resolving agents for the separation of racemic amines. The data presented is a synthesis of information from various sources and representative experimental results.
Table 1: Cost Comparison of Selected Resolving Agents
| Resolving Agent | Molecular Weight ( g/mol ) | Purity | Form | Estimated Bulk Price (USD/kg) |
| Potassium L-bitartrate | 188.18 | >99% | Powder | ~$60 |
| (R)-(-)-Mandelic acid | 152.15 | >99% | Crystalline Powder | ~$150 |
| (S)-(+)-Camphorsulfonic acid | 232.30 | >98% | Crystalline Powder | ~$300 |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | 386.35 | >97% | Powder | ~$2000 |
Table 2: Performance Comparison in the Resolution of a Racemic Amine (e.g., 1-Phenylethylamine)
| Resolving Agent | Typical Molar Ratio (Amine:Agent) | Solvent | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (e.e.) of Resolved Amine |
| Potassium L-bitartrate | 1:1 | Methanol (B129727)/Water | Moderate to Good | >95% after recrystallization |
| (R)-(-)-Mandelic acid | 1:1 | Ethanol | Good | >98% after recrystallization[1] |
| (S)-(+)-Camphorsulfonic acid | 1:1 | Various organic solvents | Good | >98% |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | 1:1 | Methanol/Acetone | Good to Excellent | >99% |
Experimental Protocol: Resolution of a Racemic Amine
This protocol outlines a general procedure for the classical resolution of a racemic amine using an acidic resolving agent like this compound.
Materials:
-
Racemic amine
-
Potassium L-bitartrate (or other acidic resolving agent)
-
Methanol (or other suitable solvent)
-
5 M Sodium Hydroxide (B78521) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation of the resolved amine, optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Heating plate with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic amine in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., Potassium L-bitartrate) in a minimal amount of warm methanol.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be further continued in an ice bath to maximize crystal formation.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected crystals can be recrystallized from a minimal amount of hot methanol to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 5 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 12), which will liberate the free amine from the salt. The amine may separate as an oily layer.
-
-
Extraction and Isolation of the Resolved Amine:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction contains the salt of the resolving agent.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the resolving agent.
-
The precipitated resolving agent can be collected by filtration, washed, dried, and potentially reused.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, gas chromatography, or NMR spectroscopy with a chiral shift reagent.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting a resolving agent, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Potassium L-Tartaric Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Potassium L-tartaric acid (also known as potassium bitartrate (B1229483) or cream of tartar), ensuring operational safety and regulatory compliance.
I. Immediate Safety and Handling Information
This compound is generally considered to be of low toxicity, however, it can cause irritation to the eyes, skin, and respiratory tract[1][2]. Ingestion of large quantities may be harmful[1][2]. Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Appropriate protective gloves | Nitrile or latex gloves are generally suitable for handling the solid material |
| Body Protection | Laboratory coat or other protective clothing | To prevent skin exposure[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when ventilation is inadequate or if dust is generated[1][3] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Get medical aid if irritation develops or persists[1][5]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention[1]. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if a cough or other symptoms appear[1]. |
II. Spill Management and Cleanup Protocol
In the event of a spill, follow these procedures to ensure safe and effective cleanup.
Small Spills:
-
Ventilate the area.
-
Wear appropriate PPE.
-
Sweep up the spilled solid material. Use tools that will not generate excessive dust[4].
-
Place the material into a suitable, labeled container for waste disposal [2][4].
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local regulations[4].
Large Spills:
-
Evacuate unnecessary personnel from the area.
-
Contain the spilled material to prevent it from entering drains or waterways[4][6].
-
Use a shovel or other appropriate tools to collect the material and place it into a convenient waste disposal container[4].
-
Finish cleaning the contaminated surface with water and allow it to be evacuated as per local environmental regulations[4].
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental control regulations[3][5][7].
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous materials. Processing, use, or contamination of this product may change the waste management options[4][5][7].
-
Containerize the Waste: Place the waste this compound in a clearly labeled, sealed container.
-
Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office and local waste disposal regulations to determine the appropriate disposal pathway.
-
Arrange for Professional Disposal: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility[5][7]. Contact a licensed professional waste disposal service for final disposal[1][8]. Do not empty into drains[1].
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
IV. Storage and Incompatibilities
Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
| Storage Parameter | Recommendation |
| Location | Store in a cool, dry, well-ventilated area[1][5]. |
| Container | Keep in a tightly closed container[1][5]. |
| Conditions to Avoid | Incompatible materials, dust generation, and excess heat[1][3]. |
| Incompatible Materials | Strong oxidizing agents[1]. |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. Cream of Tartar Potassium Bitartrate SDS MSDS [mubychem.com]
- 5. uww.edu [uww.edu]
- 6. lamothe-abiet.com [lamothe-abiet.com]
- 7. bsgcraft.com [bsgcraft.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Potassium L-Tartaric Acid
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Potassium L-tartaric acid in a laboratory setting. Following these procedures meticulously will minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent contact and inhalation. The recommended PPE includes:
-
Eye and Face Protection: Always wear chemical safety goggles with side shields.[1][2][3] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option.[5] For prolonged or repeated contact, gloves with a higher protection class should be used.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[2]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[5] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be worn.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[2][6]
Quantitative Data for Personal Protective Equipment
| PPE Component | Specification | Standard | Additional Notes |
| Gloves | Nitrile Rubber | EN 374 | Thickness: >0.11 mm; Breakthrough Time: >480 minutes.[1] |
| Polychloroprene, Butyl Rubber, Fluorocaoutchouc, Polyvinyl Chloride | General Guidance | Suitable for protection against dry solids.[5] | |
| Eye Protection | Chemical Safety Goggles with Side Shields | NIOSH (US) or EN 166 (EU) | Mandatory for all handling procedures.[2][4] |
| Respiratory | Particulate Respirator | NIOSH Approved | Required when dust generation is likely or ventilation is poor.[2][6] |
| Exposure Limits | OSHA PEL (Total Dust) | 15 mg/m³ | Time-Weighted Average (8-hr).[6][7] |
| OSHA PEL (Respirable Fraction) | 5 mg/m³ | Time-Weighted Average (8-hr).[6][7] | |
| ACGIH TLV (Total Dust) | 10 mg/m³ | Time-Weighted Average (8-hr).[6] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area.[5]
-
Keep containers tightly closed when not in use.[8]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Minimize dust generation during handling.[2]
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Unused material should be disposed of as hazardous waste.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4] Do not reuse empty containers.
Experimental Protocols: Chemical Spill Response
In the event of a chemical spill, a swift and organized response is critical to contain the situation and prevent exposure. The following step-by-step procedure should be followed:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.
-
If the substance has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
-
Spill Assessment:
-
Assess the size and nature of the spill. For large spills, evacuate the area and contact the designated emergency response team.
-
For minor spills, proceed with cleanup only if you are trained and have the appropriate PPE and spill control materials.
-
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] Place the collected material into a suitable, labeled container for disposal.[9]
-
For liquid spills (if the solid is dissolved), use an inert absorbent material to contain and absorb the spill.
-
Once the bulk of the material is removed, decontaminate the spill area with soap and water.
-
-
Waste Disposal:
-
All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed, labeled container for hazardous waste disposal.
-
Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. geneseo.edu [geneseo.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. atpgroup.com [atpgroup.com]
- 7. redox.com [redox.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
